trans-3-Methoxycyclobutanamine hydrochloride
Description
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Properties
IUPAC Name |
3-methoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRFSSTNGPBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-54-3, 1404373-83-6, 1408074-49-6 | |
| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methoxycyclobutanamine hydrochloride is a substituted cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry due to its rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides a summary of the available chemical and physical properties of this compound. However, it is important to note that detailed experimental data, including specific spectral analyses and biological activity, are not widely available in the public domain.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. It is noteworthy that multiple CAS numbers (1408074-49-6 and 2094029-36-2) are associated with this compound, which may refer to the same substance or slight variations.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Water soluble[1] | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, store under inert gas | --INVALID-LINK-- |
Experimental Data
Despite extensive literature searches, specific experimental protocols for the synthesis and detailed analytical characterization of this compound are not publicly available. Generic information from supplier specifications indicates that the material conforms to its structure based on NMR and IR spectroscopy, but the actual spectral data is not provided.[2]
Synthesis
Detailed experimental procedures for the synthesis of this compound have not been found in the surveyed literature. However, a general approach to substituted cyclobutanamines can be conceptualized based on known organic chemistry principles. A possible synthetic workflow is illustrated below.
Caption: A generalized workflow for the synthesis of cyclobutanamine derivatives.
Spectral Data
No publicly available ¹H NMR, ¹³C NMR, or IR spectra for this compound have been identified. Supplier documentation states that the compound conforms to its structure via these methods, but the raw or interpreted data is not provided.[2]
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the cyclobutane scaffold is a recognized pharmacophore in drug discovery, often utilized to introduce conformational rigidity and improve metabolic stability. Its structural properties make it a valuable component in designing molecules that may interact with specific biological targets, particularly within the central nervous system.[2]
The general role of cyclobutane derivatives in drug development is depicted in the following diagram.
Caption: General applications of the cyclobutane moiety in the field of drug discovery.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), this compound should be handled with care in a well-ventilated area.[1] It is advised to wear appropriate personal protective equipment, including gloves, and eye/face protection.[1] The compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] The product is hygroscopic and should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[1]
In case of contact, it is recommended to flush the affected area with plenty of water.[1] If inhaled, move the person to fresh air.[1] Seek medical attention if symptoms persist.[1]
Conclusion
This compound is a chemical compound with potential applications in pharmaceutical research, particularly due to its cyclobutane core. While basic identifiers and safety information are available, a comprehensive technical profile is limited by the lack of publicly accessible quantitative data, detailed experimental protocols, and specific spectral and biological activity information. Researchers and drug development professionals interested in this compound are advised to seek information from commercial suppliers or to perform their own analytical characterization to obtain the necessary data for their specific applications.
References
Technical Data Summary: trans-3-Methoxycyclobutanamine Hydrochloride
CAS Number: 1408074-49-6
This document provides a technical overview of trans-3-Methoxycyclobutanamine hydrochloride, a chemical compound utilized primarily as a building block in organic synthesis and for research purposes in drug discovery. Due to the nature of this compound as a specialized chemical intermediate, extensive public data regarding its biological activity and detailed experimental protocols are limited. The following summary compiles available data from various chemical suppliers and databases.
Physicochemical Properties
The quantitative data for this compound (CAS: 1408074-49-6) is summarized in the table below. This information is aggregated from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 1408074-49-6 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | White to off-white solid; Shiny Crystalline Powder | [2][3] |
| Purity | ≥99% | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][3] |
| SMILES | N[C@H]1C--INVALID-LINK--C1.[H]Cl | [4] |
| HS Code | 2922500090 | [2] |
Applications in Research and Development
This compound is primarily used as a structural motif in the synthesis of more complex molecules. Its cyclobutane ring and amine functionality make it a valuable component for medicinal chemists. Potential applications include:
-
Scaffold for Novel Therapeutics: The cyclobutane moiety can impart desirable pharmacokinetic properties such as metabolic stability and improved cell permeability in drug candidates.
-
Organic Synthesis Intermediate: It serves as a starting material or intermediate in multi-step organic syntheses.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available in scientific literature. However, based on standard organic chemistry practices, the following outlines the general methodologies that would be employed.
General Synthesis Workflow
The synthesis of similar cyclobutane structures often involves multi-step reaction sequences. While the precise route for this compound is proprietary, a plausible general workflow is outlined in the diagram below. This would typically involve the formation of the cyclobutane ring, introduction of the methoxy and protected amine functionalities, followed by deprotection and salt formation.
Caption: General Synthetic Workflow for a Cyclobutane Derivative.
Quality Control and Analysis
To ensure the identity and purity of this compound, a standard battery of analytical tests would be performed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment and the trans stereochemistry of the cyclobutane ring.
-
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
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To confirm the molecular weight of the free base and observe the fragmentation pattern.
-
-
High-Performance Liquid Chromatography (HPLC):
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To determine the purity of the compound by separating it from any impurities. A common method would involve a C18 column with a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).
-
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups, such as the N-H stretches of the amine salt and C-O stretches of the ether.
-
Signaling Pathways and Biological Activity
As of the current date, there is no publicly available research detailing the involvement of this compound in specific biological signaling pathways. Its primary role is that of a building block for the synthesis of larger, biologically active molecules. The biological activity would be dependent on the final molecule it is incorporated into.
The logical workflow for utilizing a chemical building block like this in a drug discovery program is illustrated below.
Caption: Workflow for Utilizing a Chemical Building Block in Drug Discovery.
References
trans-3-Methoxycyclobutanamine hydrochloride molecular structure
An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery. Its rigid four-membered ring structure offers a unique conformational constraint that is of interest for the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, and predicted spectroscopic data based on analogous compounds and established chemical principles. The potential applications of this building block in drug development workflows are also discussed.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a cyclobutane ring substituted with a methoxy group and an amino group in a trans configuration. The amine is protonated to form the hydrochloride salt.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem |
| Molecular Weight | 137.61 g/mol | PubChem |
| CAS Number | 1408074-49-6 | Chemical Supplier Catalogs |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water (Predicted) | General knowledge of hydrochloride salts |
| Purity | Typically >95% | Chemical Supplier Catalogs |
| Storage | 2-8°C, under inert gas | Chemical Supplier Catalogs |
Synthesis
A specific, peer-reviewed synthesis for this compound has not been published in the available literature. However, a plausible synthetic route can be proposed based on the known synthesis of the closely related precursor, trans-3-aminocyclobutanol[1]. The key steps would involve the protection of the amine, methylation of the hydroxyl group, and subsequent deprotection and salt formation.
Proposed Experimental Protocol
Step 1: Protection of trans-3-aminocyclobutanol
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Dissolve trans-3-aminocyclobutanol in a suitable solvent such as dichloromethane.
-
Add a suitable protecting group for the amine, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-Boc protected trans-3-hydroxycyclobutanamine.
Step 2: Methylation of the Hydroxyl Group
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Dissolve the N-Boc protected trans-3-hydroxycyclobutanamine in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride, at 0°C to deprotonate the alcohol.
-
Add methyl iodide and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product to obtain N-Boc-trans-3-methoxycyclobutanamine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc-trans-3-methoxycyclobutanamine in a solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the chosen solvent.
-
Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
-
Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.
Spectroscopic Analysis (Predicted)
No specific spectroscopic data for this compound is currently available in the public domain. The following data is predicted based on the analysis of analogous structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of cyclobutane derivatives and the electronic effects of the methoxy and ammonium groups[2][3][4][5].
Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H (CH-O) | ~3.8 - 4.2 (m) | ~75 - 80 |
| C2/C4-H₂ | ~2.2 - 2.6 (m) | ~30 - 35 |
| C3-H (CH-N) | ~3.4 - 3.8 (m) | ~45 - 50 |
| O-CH₃ | ~3.3 (s) | ~55 - 60 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The predicted FTIR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. The spectrum is expected to show features similar to other cyclobutylamine derivatives[6][7][8].
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2800-3200 | N-H in NH₃⁺ | Stretching |
| 2850-3000 | C-H (cyclobutane) | Stretching |
| 1500-1600 | N-H | Bending |
| 1080-1150 | C-O (ether) | Stretching |
Mass Spectrometry (MS)
The predicted mass spectrum would show a molecular ion peak corresponding to the free base (after loss of HCl). The fragmentation pattern would be characteristic of amines, involving alpha-cleavage[9][10][11].
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 101 | [M-HCl]⁺ (Molecular ion of free base) |
| 86 | [M-HCl-CH₃]⁺ |
| 70 | [M-HCl-OCH₃]⁺ |
| 58 | [CH₂=NHCH₃]⁺ |
Applications in Drug Discovery
Cyclobutane-containing compounds are increasingly utilized in medicinal chemistry due to their unique structural and conformational properties. The rigid cyclobutane scaffold can be used to orient substituents in specific spatial arrangements, which can be beneficial for optimizing ligand-receptor interactions[12][13][14].
The introduction of a cyclobutane ring can also enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism[12]. The trans-substitution pattern of this compound provides a well-defined three-dimensional structure that can be exploited in structure-activity relationship (SAR) studies.
This compound can serve as a key building block for the synthesis of more complex molecules. For instance, the primary amine can be functionalized through various reactions such as amidation, reductive amination, or arylation to introduce diverse pharmacophoric groups.
Conclusion
This compound represents a valuable building block for medicinal chemists and drug discovery professionals. While specific experimental data for this compound is limited in the public domain, its structural relationship to other known cyclobutane derivatives allows for a reliable prediction of its chemical properties and reactivity. The unique conformational constraints and metabolic stability often associated with the cyclobutane scaffold make this and related compounds attractive for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their potential.
References
- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifechemicals.com [lifechemicals.com]
The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines a representative synthetic pathway, detailed experimental protocols, and methods for characterization, reflecting common strategies in the field.
The discovery and development of novel therapeutic agents often rely on the availability of unique molecular scaffolds. This compound has emerged as a valuable intermediate, sought after for its role in the synthesis of various bioactive compounds. Its incorporation into drug candidates is particularly noted in the pursuit of treatments for neurological disorders and pain management. The rigid cyclobutane core, combined with the methoxy and amine functionalities, allows for precise structural modifications that can significantly influence a molecule's interaction with biological targets.
A Representative Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 3-methoxycyclobutanone. A common and effective approach involves the formation of an oxime intermediate, followed by a stereoselective reduction to yield the desired trans isomer.
The logical flow of this synthetic approach is illustrated below:
Caption: A typical synthetic route to this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound, based on established chemical principles for analogous transformations.
Step 1: Synthesis of 3-Methoxycyclobutanone Oxime
-
Procedure: To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) are added. The reaction mixture is heated to reflux and stirred for approximately 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is collected, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3-methoxycyclobutanone oxime, which can be used in the subsequent step without further purification.
Step 2: Synthesis of trans-3-Methoxycyclobutanamine
-
Procedure: The crude 3-methoxycyclobutanone oxime (1.0 eq) is dissolved in methanol. A catalytic amount of Raney Nickel (approximately 10-20% by weight) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen gas atmosphere (typically 50-100 psi). The reaction is stirred at room temperature for 12-24 hours. The stereochemical outcome of the reduction of cyclic oximes is often influenced by the catalyst and reaction conditions, with catalytic hydrogenation frequently favoring the formation of the trans isomer. After the reaction is complete, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to provide the crude trans-3-Methoxycyclobutanamine.
Step 3: Formation of this compound
-
Procedure: The crude trans-3-Methoxycyclobutanamine is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate and cooled in an ice bath. A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a stable, crystalline solid.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis. Actual yields and purity may vary based on specific reaction conditions and scale.
| Step | Product | Starting Material (molar eq.) | Typical Yield (%) | Typical Purity (by HPLC) |
| 1 | 3-Methoxycyclobutanone Oxime | 1.0 | 90-98 | >95% |
| 2 | trans-3-Methoxycyclobutanamine | 1.0 | 75-85 | >98% (trans isomer) |
| 3 | trans-3-Methoxycyclobutanamine HCl | 1.0 | 95-99 | >99% |
Analytical Characterization
The identity and purity of the final product and intermediates are typically confirmed using a suite of analytical techniques.
| Technique | Expected Observations for trans-3-Methoxycyclobutanamine HCl |
| ¹H NMR | Distinct signals corresponding to the methoxy protons (singlet), the cyclobutane ring protons (multiplets), and the amine protons (broad singlet). |
| ¹³C NMR | Resonances for the methoxy carbon, and the carbons of the cyclobutane ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₅H₁₁NO). |
| HPLC | A single major peak indicating high purity. |
| FTIR | Characteristic absorption bands for N-H, C-H, and C-O stretching vibrations. |
Experimental and Analytical Workflow
The overall process from synthesis to final product characterization follows a logical progression.
Spectroscopic Data Analysis of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for trans-3-Methoxycyclobutanamine hydrochloride. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted values derived from established spectroscopic principles and data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this and related compounds.
Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the methoxy, methine, and methylene protons of the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms and the stereochemistry of the cyclobutane ring. Protons on the cyclobutane ring are expected to show complex splitting patterns due to cis and trans coupling. The protons of the cyclobutane ring have a chemical shift of around 1.98 ppm[1][2]. A methoxy group typically appears as a singlet between 2.4 and 4.4 ppm[3].
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| NH₃⁺ | 8.0 - 9.0 | br s | 3H | - |
| H3 (CH-O) | 3.8 - 4.2 | m | 1H | - |
| OCH₃ | 3.3 - 3.5 | s | 3H | - |
| H1 (CH-N) | 3.2 - 3.6 | m | 1H | - |
| H2, H4 (CH₂) | 2.2 - 2.8 | m | 4H | - |
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the attached functional groups, with carbons bonded to the electronegative oxygen and nitrogen atoms appearing at higher chemical shifts. The carbon atom of a methoxy group typically has a chemical shift between 46 and 69 ppm[3]. The carbon atoms in a cyclobutane ring show a chemical shift of approximately 22.4 ppm[4].
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 (CH-O) | 75 - 85 |
| OCH₃ | 55 - 65 |
| C1 (CH-N) | 45 - 55 |
| C2, C4 (CH₂) | 30 - 40 |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base (C₅H₁₁NO, MW: 101.15 g/mol ). Fragmentation is likely to occur via alpha-cleavage, a common pathway for both amines and ethers, leading to resonance-stabilized cations[5][6][7][8][9][10][11][12][13].
| m/z | Predicted Intensity | Proposed Fragment |
| 101 | Low | [M]⁺ (molecular ion of free base) |
| 86 | Medium | [M - CH₃]⁺ |
| 70 | High | [M - OCH₃]⁺ |
| 58 | Medium | [CH(OCH₃)=CH₂]⁺ |
| 44 | High | [CH₂=NH₂]⁺ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorption bands corresponding to the N-H bonds of the ammonium group, the C-O-C linkage of the ether, and the C-H bonds of the cyclobutane ring. The C-O stretching vibration for an ether typically appears in the 1000-1300 cm⁻¹ range[14][15][16][17]. Primary amines show two N-H stretching bands around 3400-3300 cm⁻¹ and an N-H bending vibration between 1650-1580 cm⁻¹[18][19][20][21]. The C-N stretching of aliphatic amines is observed between 1250-1020 cm⁻¹[19].
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3000 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |
| 2980 - 2850 | Medium | C-H stretch (alkane) |
| 1620 - 1550 | Medium | N-H bend (primary amine) |
| 1470 - 1430 | Medium | CH₂ bend |
| 1260 - 1000 | Strong | C-O stretch (ether) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[19] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
ESI-MS : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
EI-MS : Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet. Acquire the spectrum at a standard electron energy (e.g., 70 eV).
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation : As the compound is a solid, prepare the sample as a KBr pellet or a thin solid film[22][23][24][25].
-
KBr Pellet : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Solid Film : Dissolve a small amount of the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound[22].
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer[26].
-
Data Acquisition : Place the sample in the instrument's sample holder and acquire the spectrum. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. proprep.com [proprep.com]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 25. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 26. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
Technical Guide: Core Physical Characteristics of trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical characteristics of trans-3-Methoxycyclobutanamine hydrochloride. Due to its primary application as a key intermediate in pharmaceutical research and organic synthesis, comprehensive public data on all its physical properties is limited. This guide compiles the available information and presents standardized experimental protocols for the determination of key physical attributes where specific data is not published.
Core Data Summary
The following table summarizes the key identification and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 1408074-49-6 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO | [1][2][3] |
| Molecular Weight | 137.61 g/mol | [2][5] |
| Appearance | White to off-white solid; Shiny Crystalline Powder | [1][3][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | 2-8°C, store under inert gas (e.g., Nitrogen or Argon) | [3][5] |
Experimental Protocols
In the absence of published specific data for this compound, the following are detailed, standard methodologies for determining the melting point and solubility of a solid amine hydrochloride compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary melting point method.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Sample of this compound, finely powdered
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground to a powder.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): A preliminary rapid heating can be performed to get an approximate melting range.
-
Accurate Measurement: For an accurate measurement, the temperature is raised quickly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility is a crucial parameter for reaction setup, purification, and formulation. This protocol describes a general method for qualitative and semi-quantitative solubility determination.
Materials:
-
Sample of this compound
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place approximately 10 mg of the compound into separate test tubes.
-
Add 1 mL of a chosen solvent to each test tube.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
Weigh a precise amount of the compound (e.g., 10 mg) into a vial.
-
Add a known volume of the solvent (e.g., 0.1 mL) incrementally.
-
After each addition, vortex the mixture until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
-
Repeat this process for various relevant solvents.
-
Workflow Visualization
The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized chemical entity, such as this compound.
References
- 1. This compound CAS:1408074-49-6, CasNo.1408074-49-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 2. 1408074-49-6 | CAS DataBase [m.chemicalbook.com]
- 3. This compound CAS#: 1408074-49-6 [m.chemicalbook.com]
- 4. ANGENE - Product List [interchim.com]
- 5. This compound [myskinrecipes.com]
An In-depth Technical Guide on the Solubility Profile of trans-3-Methoxycyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for trans-3-Methoxycyclobutanamine hydrochloride is not publicly available. This guide, therefore, provides a comprehensive overview of the established experimental protocols for determining the solubility of a compound such as this compound, in lieu of specific data. The methodologies detailed below are based on standard practices in the pharmaceutical and chemical sciences.
Introduction to Solubility and its Importance
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development. It influences a drug's bioavailability, manufacturability, and formulation. For a compound like this compound, understanding its solubility in various solvents is essential for its application in research and development, particularly in designing synthetic routes, purification processes, and potential pharmaceutical formulations.
General Principles of Solubility Determination
The determination of solubility is fundamentally about establishing the concentration of a solute in a saturated solution at a specific temperature and pressure. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. Key considerations for accurate solubility measurements include:
-
Purity of the Compound and Solvent: Both the solute (this compound) and the solvent must be of high purity to avoid erroneous results.
-
Temperature Control: Solubility is highly dependent on temperature. Therefore, all experiments must be conducted under strict temperature control.
-
Equilibrium Achievement: It is crucial to ensure that the system has reached equilibrium, meaning the concentration of the dissolved solute is no longer changing over time.
-
Accurate Analytical Method: A reliable and validated analytical method is required to quantify the concentration of the dissolved solute in the saturated solution.
Experimental Protocols for Solubility Determination
The most common and widely accepted method for determining the equilibrium solubility of a solid is the shake-flask method . The general workflow for this method is outlined below.
Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents: A range of relevant solvents (e.g., water, ethanol, methanol, buffers of different pH).
-
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, LC-MS)
-
pH meter (for aqueous solutions)
-
Shake-Flask Method Protocol
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are agitated in a constant temperature shaker or incubator for a predetermined period. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus).
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.
-
Dilution and Analysis: The clear supernatant (the saturated solution) is then carefully diluted with an appropriate solvent to a concentration within the working range of the analytical instrument.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Data Presentation
While specific data for this compound is unavailable, a typical data summary table would be structured as follows:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 25 | Data not available | HPLC-UV |
| pH 4.5 Buffer | 25 | Data not available | HPLC-UV |
| pH 7.4 Buffer | 25 | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | HPLC-UV |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
While the solubility profile of this compound has not been explicitly documented in publicly accessible sources, this guide provides the necessary framework for researchers and scientists to determine this crucial parameter. By following standardized experimental protocols, such as the shake-flask method, and adhering to principles of good laboratory practice, a reliable and accurate solubility profile can be established. This information is invaluable for the continued development and application of this compound in various scientific disciplines.
Navigating the Stability and Storage of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for trans-3-Methoxycyclobutanamine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, and reproducibility of experimental results, and for the development of robust pharmaceutical formulations.
Core Stability Profile
This compound is a solid compound that is generally stable under recommended storage conditions.[1][2] As a hydrochloride salt, it typically exhibits greater stability and water solubility compared to its free base form.[3] However, like many amine hydrochlorides, its stability can be influenced by environmental factors such as temperature, moisture, light, and exposure to incompatible materials.
Quantitative Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes general expectations for stability based on data for similar amine hydrochloride compounds. Researchers are strongly encouraged to perform their own stability studies for their specific applications.
| Parameter | Condition | Observation | Recommendation |
| Thermal Stability | Elevated Temperatures | Potential for thermal decomposition, leading to the release of toxic gases such as NOx, CO, CO2, and HCl.[4][5] | Store at controlled room temperature. Avoid exposure to excessive heat. |
| Hygroscopicity | High Humidity | Amine hydrochlorides can be hygroscopic, absorbing moisture from the air which may affect stability.[6] | Store in a tightly sealed container in a dry, well-ventilated place. The use of a desiccator is advisable. |
| Photostability | Exposure to UV/Visible Light | Some related cyclobutane derivatives are known to be light-sensitive.[7] | Store in a light-resistant container, such as an amber glass bottle.[7] |
| pH Stability | Acidic/Basic Conditions | Stability is pH-dependent. Degradation may occur under strongly acidic or basic conditions. | Maintain a neutral pH environment unless the experimental protocol requires otherwise. |
| Oxidative Stability | Presence of Oxidizing Agents | The amine group may be susceptible to oxidation.[7] | Avoid contact with strong oxidizing agents.[6] Storage under an inert atmosphere can be considered.[7] |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Controlled room temperature. For enhanced stability, particularly for long-term storage, refrigeration at 2-8°C may be considered, as is recommended for similar, more sensitive analogs.[7]
-
Atmosphere: Store in a dry environment.[1][5] For highly sensitive applications, storage under an inert gas like argon or nitrogen can mitigate oxidative degradation.[7]
-
Container: Use a tightly sealed, light-resistant container.[1][4][5][7][8]
-
Location: Keep in a well-ventilated area away from incompatible materials, particularly strong bases and oxidizing agents.[1][6][9]
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound, adapted from standard pharmaceutical stability testing guidelines.[10][11]
Forced Degradation Studies Workflow
Caption: A generalized workflow for conducting forced degradation studies.
Signaling Pathway for Potential Degradation
The primary degradation pathways for this compound are likely to involve the amine and methoxy functional groups. The following diagram illustrates a potential degradation cascade.
Caption: Potential chemical degradation pathways for the molecule.
Logical Relationship for Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount for maintaining the quality and safety of this compound. The logical flow for ensuring stability from receipt to use is outlined below.
Caption: A decision-making and action flowchart for laboratory handling.
Conclusion
While this compound is a relatively stable compound, its integrity can be compromised by improper storage and handling. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the reliability of their results, and maintain a safe laboratory environment. For critical applications, it is imperative to conduct in-house stability studies to establish appropriate handling and storage protocols tailored to specific experimental conditions.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS 1408074-55-4: Cyclobutanamine, 3-ethoxy-, hydrochlorid… [cymitquimica.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.se [fishersci.se]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. echemi.com [echemi.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Fundamental Reactivity of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the fundamental reactivity of trans-3-Methoxycyclobutanamine hydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from the well-established principles of amine and cyclobutane chemistry, the electronic effects of substituents, and data from structurally analogous compounds. The document covers the reactivity of the primary amine, the stability and potential reactions of the cyclobutane ring, and the modulating influence of the trans-methoxy group. Key reaction types, including N-acylation, N-alkylation, and potential ring-opening pathways, are discussed. This guide aims to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development.
Introduction and Physicochemical Properties
This compound is a substituted cyclobutane derivative featuring a primary amine and a methoxy group in a trans configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media. The fundamental reactivity of this molecule is primarily dictated by the interplay between the nucleophilic amine group, the strained cyclobutane ring, and the electronic influence of the methoxy substituent.
Predicted Physicochemical Data
Quantitative experimental data for this compound is not widely available in the literature. The following table summarizes predicted properties based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol; sparingly soluble in nonpolar organic solvents. |
| pKa (Ammonium ion) | Estimated to be in the range of 9.5 - 10.5. The electron-withdrawing inductive effect of the methoxy group likely lowers the pKa relative to unsubstituted cyclobutanamine (pKa ≈ 10.7). |
| Stereochemistry | The trans configuration indicates that the amine and methoxy groups are on opposite sides of the cyclobutane ring. |
Core Reactivity Analysis
The reactivity of this compound can be analyzed by considering its three key structural components: the primary amine, the cyclobutane ring, and the methoxy group.
Reactivity of the Primary Amine Group
The primary amine is the most reactive site for most common organic transformations. In its hydrochloride salt form, the amine is protonated (NH₃⁺) and is non-nucleophilic. To engage in nucleophilic reactions, it must be deprotonated by a base to its free amine form (NH₂).
The methoxy group, positioned at the 3-carbon, exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclobutane ring. This effect reduces the electron density on the nitrogen atom, thereby decreasing both the basicity and nucleophilicity of the amine compared to unsubstituted cyclobutanamine.
Caption: Inductive effect of the methoxy group on the amine.
The free amine is a potent nucleophile that readily participates in reactions with electrophiles.
-
N-Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or activated esters (in the presence of a base) will form a stable amide bond. This is a fundamental reaction for incorporating the cyclobutane moiety into larger molecules.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents will lead to the formation of secondary and tertiary amines. Reductive amination with aldehydes or ketones provides another common route to N-alkylated products.
Caption: Common nucleophilic reactions of the free amine.
Reactivity of the Cyclobutane Ring
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. However, without strong activating groups (e.g., adjacent electron-withdrawing groups or unsaturation), the saturated cyclobutane ring is generally stable to many common reagents.
The trans-3-methoxycyclobutanamine structure lacks strong donor-acceptor patterns that typically facilitate facile ring-opening. Therefore, the ring is expected to remain intact under standard conditions used for N-functionalization, such as acylation, alkylation, and mild oxidations or reductions.
Ring-opening is most likely to occur under harsh conditions or through radical mechanisms.
-
Hydrogenolysis: Catalytic hydrogenation at high temperatures and pressures (e.g., with H₂/Pd or Raney Ni) could potentially cleave the C-C bonds of the ring.
-
Radical Reactions: Reactions involving radical initiators could lead to ring-opening to form a more stable acyclic radical.
-
Lewis Acid Catalysis: Strong Lewis acids might coordinate to the methoxy group and promote ring-opening, although this is less common for simple ethers compared to, for example, cyclopropyl ketones.
Experimental Protocols (Analogous Systems)
The following protocols are adapted from literature procedures for structurally similar compounds and should be considered representative examples. Note: These have not been optimized for this compound and may require modification.
General Procedure for N-Acylation (Amide Formation)
This protocol describes the reaction of a cyclobutylamine derivative with an acid chloride.
Workflow Diagram:
Caption: Experimental workflow for a typical N-acylation reaction.
Methodology:
-
Reagents:
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure: a. To a solution of this compound in anhydrous DCM, add the base (TEA or DIPEA). Stir for 10-15 minutes at room temperature to form the free amine in situ. b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add the acyl chloride dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Reductive Amination
This protocol describes the N-alkylation of a cyclobutylamine derivative with an aldehyde.
Methodology:
-
Reagents:
-
This compound (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Optional: Acetic acid (catalytic amount)
-
-
Procedure: a. To a suspension of the amine hydrochloride and the aldehyde in anhydrous DCE, add a catalytic amount of acetic acid. b. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. c. Add sodium triacetoxyborohydride in one portion. d. Stir the reaction mixture at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS). e. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. f. Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by flash column chromatography.
Summary and Outlook
The fundamental reactivity of this compound is centered on the nucleophilic character of its primary amine. Standard transformations such as N-acylation and N-alkylation are expected to proceed readily after deprotonation to the free amine. The electron-withdrawing methoxy group likely tempers the amine's reactivity relative to simple alkylamines, a factor that should be considered in reaction kinetics. The cyclobutane ring is predicted to be stable under most synthetic conditions, providing a rigid scaffold for the presentation of substituents in drug discovery and materials science. This guide provides a predictive framework and practical starting points for the synthetic utilization of this versatile building block.
An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride for Researchers and Drug Development Professionals
Introduction
trans-3-Methoxycyclobutanamine hydrochloride is a synthetically derived small molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the presence of a methoxy and an amine functional group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, plausible synthetic routes based on analogous compounds, and its potential applications in pharmaceutical research, with a focus on the development of agents targeting the central nervous system (CNS).
Chemical and Physical Properties
This compound is a white to off-white solid. While detailed experimental data such as melting and boiling points are not consistently reported across public sources, a summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1408074-49-6 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Condition | 2-8°C, under inert gas | [1] |
Synthesis and Experimental Protocols
One common strategy for the synthesis of trans-amino cyclobutanes involves the stereoselective reduction of a corresponding oxime or the inversion of a cis-configured precursor. A general workflow for a potential synthetic route is outlined below.
Figure 1. Plausible synthetic workflow for this compound.
A more detailed, analogous experimental protocol for the synthesis of a trans-substituted cycloalkane amine hydrochloride is described in a patent for the preparation of trans-4-methylcyclohexylamine hydrochloride. This process involves the isomerization of a Schiff's base followed by acid hydrolysis.
Analogous Experimental Protocol (based on the synthesis of trans-4-methylcyclohexylamine hydrochloride):
-
Isomerization: A Schiff's base of the corresponding cycloalkanone is treated with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., an ether or sulfoxide) to induce isomerization to the thermodynamically more stable trans isomer.
-
Acid Hydrolysis: The resulting isomeric mixture is then subjected to acid hydrolysis using a mineral acid, such as hydrochloric acid, to cleave the imine and form the corresponding amine hydrochloride salt.
-
Purification: The final product, trans-cycloalkylamine hydrochloride, is then purified by crystallization.
Applications in Drug Discovery and Development
This compound is primarily utilized as a key intermediate in the synthesis of bioactive compounds for pharmaceutical research.[1] Its structural features are particularly valuable for designing molecules that can interact with specific biological targets, such as receptors and enzymes within the central nervous system. The rigid cyclobutane core helps in locking the conformation of the molecule, which can lead to higher binding affinity and selectivity for its target.
The methoxy group can influence the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier. The primary amine serves as a crucial handle for further chemical modifications, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR).
While specific biological targets for compounds directly derived from this compound are not explicitly detailed in the available literature, its application is noted in the development of potential therapeutic agents for neurological disorders and pain management.[1]
Logical Relationships in Drug Discovery
The use of building blocks like this compound in a drug discovery program follows a logical progression from initial design to the identification of a clinical candidate.
Figure 2. Role of novel building blocks in a drug discovery pipeline.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental and biological data for this specific compound are sparse in the public domain, its utility as a pharmaceutical intermediate, particularly for CNS-targeting agents, is evident from its commercial availability and the context provided by related chemical literature. The synthetic strategies and applications of analogous cyclobutane and cyclohexane derivatives provide a strong foundation for its use in medicinal chemistry programs aimed at developing next-generation therapeutics. Further disclosure of its specific applications in patents and peer-reviewed literature will be necessary to fully elucidate its potential in drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives Using trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of various derivatives utilizing trans-3-Methoxycyclobutanamine hydrochloride as a key building block. The protocols outlined below are foundational for the generation of amide, secondary amine, and urea derivatives, which are prevalent motifs in medicinal chemistry.
Introduction
This compound is a valuable scaffold for the synthesis of novel small molecules in drug discovery. The cyclobutane ring introduces conformational rigidity, while the methoxy group can influence metabolic stability and receptor interactions. These application notes offer robust protocols for common synthetic transformations involving this primary amine hydrochloride, enabling the exploration of new chemical space.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The following protocols describe the coupling of this compound with carboxylic acids using common coupling reagents.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
-
To a stirred solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (TEA, 2.5 eq.).
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table summarizes typical yields for amide coupling reactions with primary amines, which can be expected for this compound.
| Coupling Reagent | Base | Solvent | Typical Yield Range (%) |
| HATU | DIPEA | DMF | 80-95 |
| EDC/HOBt | TEA | DCM | 70-90 |
Experimental Workflow: Amide Synthesis
Caption: Workflow for Amide Synthesis.
Synthesis of Secondary Amine Derivatives via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. This protocol details the reaction of this compound with aldehydes or ketones.
Experimental Protocol
-
To a solution of the aldehyde or ketone (1.0 eq.) in methanol (0.2 M), add this compound (1.1 eq.) and triethylamine (1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table presents typical yields for the reductive amination of various aldehydes with primary amines.[1][2]
| Aldehyde Type | Typical Yield Range (%) |
| Aliphatic Aldehyde | 75-90 |
| Aromatic Aldehyde | 80-95 |
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Synthesis of Urea Derivatives
Urea moieties are important pharmacophores. The following protocol describes the synthesis of N,N'-disubstituted ureas from this compound.
Experimental Protocol
-
Formation of Isocyanate (in situ): To a solution of the desired primary amine (1.0 eq.) in a suitable solvent such as dichloromethane, add triphosgene (0.4 eq.) at 0 °C under an inert atmosphere.
-
Slowly add a non-nucleophilic base like triethylamine (2.2 eq.) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Urea Formation: To the in situ generated isocyanate solution at 0 °C, add a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Representative Data
The table below shows typical yields for the synthesis of N,N'-disubstituted ureas from primary amines.[3][4]
| Amine 1 Type | Amine 2 Type | Typical Yield Range (%) |
| Aliphatic | Aliphatic | 85-95 |
| Aromatic | Aliphatic | 70-90 |
Experimental Workflow: Urea Synthesis
Caption: Workflow for Urea Synthesis.
References
- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 2. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
The Versatile Building Block: Trans-3-Methoxycyclobutanamine Hydrochloride in the Development of Potent BET Bromodomain Inhibitors
Application Note
Trans-3-Methoxycyclobutanamine hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. Its incorporation into drug candidates, specifically as a 2-methoxyethylamine moiety, has been shown to enhance aqueous solubility, a critical property for drug development, while maintaining high target affinity. This application note highlights the utility of this building block in the creation of highly potent BET inhibitors with a triazinoindole scaffold, demonstrating its potential in the development of novel therapeutics for cancer.
Introduction
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to gene promoters and enhancers. Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains have shown significant promise in preclinical and clinical studies.
The structural rigidity and stereochemistry of cyclobutane rings can impart favorable pharmacological properties to drug candidates, including improved metabolic stability and binding affinity. The trans configuration and the presence of a methoxy group in this compound offer specific vectors for molecular design, allowing for precise orientation of substituents within a target's binding site.
Application in the Synthesis of BET Inhibitors
In a notable study, a series of potent BET inhibitors based on a triazinoindole scaffold were synthesized, incorporating a 2-methoxyethylamine group derived from this compound. This moiety was introduced to improve the aqueous solubility of the compounds. The resulting inhibitors demonstrated low nanomolar affinity for the first bromodomain of BRD4 (BRD4-BD1), a key member of the BET family.
Quantitative Biological Data
The inhibitory potency of the synthesized compounds was evaluated using a Fluorescence Resonance Energy Transfer (FRET) binding assay against BRD4-BD1. The data for key compounds featuring the 2-methoxyethylamine moiety are summarized in the table below.
| Compound | Structure | pIC50 (BRD4-BD1) |
| 5a | A triazinoindole core with a dimethylisoxazole at the 7-position and a 2-methoxyethylamine group on the triazine ring. | 6.85 ± 0.04 |
| 5b | A triazinoindole core with a dimethylisoxazole at the 8-position and a 2-methoxyethylamine group on the triazine ring. | 7.11 ± 0.02 |
| 12 (R = Me) | An N-alkylated derivative of the triazinoindole core (at the indole nitrogen) with a methyl group, a dimethylisoxazole at the 7-position, and a 2-methoxyethylamine group on the triazine ring. | 7.30 ± 0.03 |
| 13 (R = Me) | An N-alkylated derivative of the triazinoindole core (at the indole nitrogen) with a methyl group, a dimethylisoxazole at the 8-position, and a 2-methoxyethylamine group on the triazine ring. | 7.41 ± 0.05 |
BET Protein Signaling Pathway
BET proteins, particularly BRD4, are critical regulators of gene expression.[1][2] They bind to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including key oncogenes like MYC.[1][3] By competitively binding to the bromodomains of BET proteins, inhibitors displace them from chromatin, thereby downregulating the expression of these oncogenes and inducing anti-proliferative effects in cancer cells.
BET protein signaling pathway and mechanism of inhibition.
Experimental Protocols
The following protocols are adapted from the general procedures described for the synthesis of triazinoindole-based BET inhibitors and the FRET binding assay used for their evaluation.
Synthesis of Triazinoindole Core with 2-Methoxyethylamine Moiety
This multi-step synthesis involves the formation of a biaryl intermediate via Suzuki-Miyaura coupling, followed by cyclization to form the triazinoindole core, S-methylation, and a one-pot oxidation and displacement with 2-methoxyethylamine (derived from this compound).
Synthetic workflow for the triazinoindole-based BET inhibitors.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of bromoisatin (1.0 eq) in a suitable solvent such as 1,4-dioxane and water is added 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
A palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) is added, and the reaction mixture is heated to 80-100 °C until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the biaryl isatin.
Step 2: Cyclization to Triazinoindole Thione
-
A mixture of the biaryl isatin (1.0 eq) and thiosemicarbazide (1.5 eq) in a suitable solvent like ethanol is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the triazinoindole thione.
Step 3: S-methylation
-
To a suspension of the triazinoindole thione (1.0 eq) in a solvent such as DMF, a base (e.g., K₂CO₃, 1.5 eq) is added, followed by methyl iodide (1.2 eq).
-
The reaction is stirred at room temperature until completion.
-
The mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and dried to give the thioether intermediate.
Step 4: One-pot Oxidation and Displacement
-
The thioether intermediate (1.0 eq) is dissolved in a suitable solvent like NMP.
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
2-Methoxyethylamine (derived from this compound, 3.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.
-
The reaction is heated to a high temperature (e.g., 180 °C) for 2 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final BET inhibitor.
BRD4-BD1 Fluorescence Resonance Energy Transfer (FRET) Binding Assay
This assay is used to determine the binding affinity of the synthesized compounds to the first bromodomain of BRD4.[4][5]
Workflow for the BRD4-BD1 FRET binding assay.
Materials:
-
384-well low-volume black plate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Recombinant BRD4-BD1 protein (tagged, e.g., with GST or His)
-
Fluorescently labeled ligand (e.g., a known BET inhibitor or acetylated histone peptide)
-
Time-Resolved FRET (TR-FRET) donor (e.g., Europium-labeled anti-tag antibody)
-
TR-FRET acceptor (e.g., APC-labeled streptavidin if using a biotinylated ligand)
-
Test compounds (serially diluted in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
BRD4-BD1 protein
-
Fluorescently labeled ligand
-
TR-FRET donor and acceptor reagents
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation and emission wavelengths will depend on the specific donor-acceptor pair used).
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 value.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of BET bromodomain inhibitors highlights its utility in introducing favorable physicochemical properties, such as enhanced solubility, while contributing to high target potency. The detailed protocols provided herein offer a foundation for researchers to explore the synthesis and evaluation of novel drug candidates incorporating this promising scaffold.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Coupling Reactions with trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving trans-3-methoxycyclobutanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The following sections detail procedures for amide bond formation, reductive amination, and Buchwald-Hartwig amination, complete with quantitative data and step-by-step methodologies.
Amide Coupling (Amidation)
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of amines with carboxylic acids to generate a wide array of functional molecules, including analogues of biologically active compounds.
Application: Synthesis of N-(trans-3-methoxycyclobutyl)amides, which are prevalent in various drug candidates, including kinase inhibitors.
Table 1: Amide Coupling Reaction Parameters
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methylbenzoic Acid | HATU | DIPEA | DMF | 2 | 25 | >95 (Estimated) |
| Benzoic Acid | EDC, HOBt | Et3N | DCM | 16 | 25 | >90 (Estimated) |
| Acetic Acid | DCC | DMAP | DCM | 4 | 25 | >90 (Estimated) |
Experimental Protocol: Amide Coupling with HATU
This protocol describes the coupling of a carboxylic acid with this compound using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-methylbenzoic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature (25 °C) for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) and additional DIPEA (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(trans-3-methoxycyclobutyl)amide.
Caption: Amide coupling experimental workflow.
Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This reaction is widely used in the synthesis of primary, secondary, and tertiary amines.
Application: Synthesis of N-alkylated trans-3-methoxycyclobutanamine derivatives, which are common scaffolds in pharmaceutical agents.
Table 2: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 16 | 25 | 85-95 (Estimated) |
| Acetone | Sodium cyanoborohydride | Methanol | 12 | 25 | 80-90 (Estimated) |
| Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 24 | 25 | ~90 (Estimated) |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol details the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N) or DIPEA
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add the aldehyde (1.1 eq) and triethylamine (1.1 eq).
-
Stir the mixture at room temperature (25 °C) for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.
Caption: Reductive amination experimental workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction is instrumental in the synthesis of aryl amines, which are key components of many pharmaceuticals.[1][2]
Application: Synthesis of N-aryl-trans-3-methoxycyclobutanamines, a structural motif found in various biologically active molecules, including kinase inhibitors.
Table 3: Buchwald-Hartwig Amination Reaction Parameters
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 6 | 110 | 94 (with morpholine) |
| 4-Bromoanisole | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 8 | 110 | 90 (with morpholine) |
| 1-Bromo-4-fluorobenzene | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Dioxane | 12 | 100 | >85 (Estimated) |
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Chloride
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides and can be applied to this compound.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox techniques
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.1 eq).
-
Add the aryl chloride (1.0 eq) and this compound (1.2 eq). Note: The hydrochloride salt will be neutralized in situ by the strong base.
-
Add anhydrous, degassed toluene (to make a 0.5-1.0 M solution with respect to the aryl chloride).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
References
Application of trans-3-Methoxycyclobutanamine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and autoimmune diseases. The specificity and potency of these inhibitors are largely dictated by their molecular structure, particularly the fragments that interact with the kinase ATP-binding site. Small, rigid carbocyclic scaffolds, such as the cyclobutane moiety, have gained significant attention in medicinal chemistry for their ability to confer desirable pharmacological properties, including improved metabolic stability and binding affinity. This application note details the use of trans-3-Methoxycyclobutanamine hydrochloride as a key building block in the synthesis of selective kinase inhibitors, with a focus on the Janus kinase (JAK) inhibitor, PF-06651600 (Ritlecitinib).
This compound provides a synthetically versatile scaffold, incorporating a methoxy group that can influence solubility and metabolic stability, and an amine group that serves as a crucial handle for coupling with the core heterocyclic structures of kinase inhibitors. Its rigid trans-configuration helps to orient substituents in a precise and predictable manner within the kinase binding pocket, aiding in the design of highly selective inhibitors.
Application in the Synthesis of PF-06651600 (Ritlecitinib)
PF-06651600 is a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] It achieves its selectivity by forming a covalent bond with a unique cysteine residue (Cys-909) present in the catalytic domain of JAK3.[2] The synthesis of PF-06651600 involves the coupling of a substituted pyrrolo[2,3-d]pyrimidine core with a chiral amine. While various synthetic routes have been developed, the use of cyclobutane derivatives as the amine-bearing fragment has been explored to optimize the drug's pharmacokinetic profile.
The general synthetic strategy involves the nucleophilic substitution of a halogenated pyrrolo[2,3-d]pyrimidine with an appropriately functionalized amine. In this context, trans-3-Methoxycyclobutanamine serves as a key intermediate to introduce the cyclobutane moiety.
Quantitative Data Summary
The following table summarizes key quantitative data for the kinase inhibitor PF-06651600, which can be synthesized utilizing a cyclobutanamine moiety. This data highlights the inhibitor's potency and selectivity.
| Parameter | Value | Kinase Target(s) | Reference |
| IC50 | 33.1 nM | JAK3 | [3][4][5] |
| IC50 | >10,000 nM | JAK1, JAK2, TYK2 | [3][4][5] |
| Cellular IC50 (IL-2 induced STAT5 phosphorylation) | 244 nM | JAK3/JAK1 pathway | [3][4] |
| Cellular IC50 (IL-4 induced STAT6 phosphorylation) | 340 nM | JAK3/JAK1 pathway | [3][4] |
| Cellular IC50 (IL-21 induced STAT3 phosphorylation) | 355 nM | JAK3/JAK1 pathway | [4] |
| Oral Bioavailability (Human prediction) | 90% | N/A | [6] |
| Systemic Half-life (Human prediction) | 2 hours | N/A | [6] |
Experimental Protocols
While a specific, detailed protocol starting from this compound for the synthesis of PF-06651600 is not publicly available in the reviewed literature, a general, representative protocol for the key coupling step in the synthesis of similar pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is provided below. This protocol is based on established synthetic methodologies for this class of compounds.
Protocol: Synthesis of a 4-amino-pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and an amine, in this case, represented by trans-3-Methoxycyclobutanamine.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of DMF.
-
Add Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution of the amine hydrochloride to liberate the free amine.
-
Add the solution of the free amine to the solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-(trans-3-methoxycyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitor synthesis.
Diagram 2: JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application of trans-3-Methoxycyclobutanamine Hydrochloride in Drug Discovery: A Building Block for Novel Therapeutics
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties to drug candidates is perpetual. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention. The rigid, three-dimensional nature of the cyclobutane ring offers a unique structural motif that can effectively probe biological space and enhance interactions with protein targets. trans-3-Methoxycyclobutanamine hydrochloride has emerged as a valuable building block in this context, providing medicinal chemists with a versatile tool to introduce the desirable methoxycyclobutane moiety into potential therapeutic agents. This document provides an overview of its application, supported by a generalized experimental protocol for its incorporation into a target molecule.
The utility of this compound in pharmaceutical research stems from its role as a key intermediate in the synthesis of various bioactive compounds. Its structural features are particularly valuable for designing molecules that interact with specific receptors in the central nervous system, making it relevant for the development of potential treatments for neurological disorders and pain management. The incorporation of this moiety can aid in optimizing the pharmacokinetic properties of a drug candidate, potentially enhancing its efficacy.
Significance in Medicinal Chemistry
The introduction of a cyclobutane ring into a drug molecule can offer several advantages:
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug design. The puckered nature of the cyclobutane ring can lead to improved target binding and selectivity.
-
Metabolic Stability: The cyclobutane scaffold can enhance the metabolic stability of a compound, leading to a longer half-life and improved pharmacokinetic profile.
-
Novel Chemical Space: The use of less-explored building blocks like this compound allows for the exploration of novel chemical space, increasing the probability of identifying hits in high-throughput screening campaigns.
-
Improved Physicochemical Properties: The methoxy group can influence solubility and lipophilicity, properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application in the Synthesis of Bioactive Molecules
While specific, publicly available examples detailing the synthesis of a marketed drug or a late-stage clinical candidate using this compound are limited, its application can be illustrated through a general synthetic scheme. This building block is typically employed in coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, to be incorporated into a larger molecular framework.
Experimental Protocols
Below is a generalized protocol for the coupling of this compound with a carboxylic acid to form an amide bond, a common reaction in the synthesis of pharmaceutical compounds.
Protocol 1: Amide Coupling Reaction
Objective: To synthesize an N-(trans-3-methoxycyclobutyl) amide derivative.
Materials:
-
This compound
-
Aryl or alkyl carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and the coupling reagent (e.g., BOP, 1.1 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Quantitative Data Summary
Due to the lack of specific examples in the public domain with comprehensive data, the following table presents a hypothetical summary of results for the synthesis of a generic amide derivative.
| Parameter | Value |
| Starting Material Purity | >98% |
| Reaction Scale | 1 mmol |
| Reaction Time | 12 hours |
| Yield of Crude Product | 85% |
| Yield of Purified Product | 75% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of an N-(trans-3-methoxycyclobutyl) amide.
Logical Relationship of Building Block to Drug Properties
The following diagram illustrates the conceptual link between the structural features of this compound and the desired properties of a final drug candidate.
Conclusion
Scalable synthesis protocol for trans-3-Methoxycyclobutanamine hydrochloride
An Application Note on a Scalable Synthesis Protocol for trans-3-Methoxycyclobutanamine Hydrochloride
This document outlines a detailed and scalable laboratory protocol for the synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The protocol is designed to be robust and reproducible for large-scale production.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid cyclobutane scaffold and the specific trans stereochemistry of its functional groups make it a desirable component for introducing conformational constraint in drug candidates, potentially leading to improved potency and selectivity. This protocol provides a comprehensive guide for its preparation, focusing on scalability, safety, and purity of the final product.
The overall synthetic strategy involves the stereoselective formation of a trans-substituted cyclobutane ring, followed by functional group manipulations to install the desired methoxy and amine moieties. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Overall Reaction Scheme
The synthesis is proposed to proceed through a multi-step sequence starting from a suitable cyclobutane precursor. A plausible and scalable route begins with the synthesis of trans-3-aminocyclobutanol, which is then protected, methylated, and deprotected, followed by salt formation.
Reaction Pathway Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of trans-3-Aminocyclobutanol
This step is based on a patented procedure involving a Mitsunobu reaction to invert the stereochemistry of a cis-cyclobutanol derivative.[1]
-
Materials: cis-3-(Dibenzylamino)cyclobutanol, p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF), sodium hydroxide (NaOH), isopropanol, palladium on carbon (Pd/C).
-
Procedure:
-
To a solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and p-nitrobenzoic acid in anhydrous THF at 0 °C, slowly add DEAD or DIAD.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain trans-3-(dibenzylamino)cyclobutyl p-nitrobenzoate.
-
Hydrolyze the ester by refluxing with aqueous sodium hydroxide in THF.
-
Extract the resulting trans-3-(dibenzylamino)cyclobutanol with an organic solvent and purify.
-
Perform catalytic hydrogenation of trans-3-(dibenzylamino)cyclobutanol using 10% Pd/C in isopropanol under a hydrogen atmosphere (1.0-1.2 MPa) at 30-45 °C for 24 hours to yield trans-3-aminocyclobutanol.[1]
-
Step 2: Boc Protection of trans-3-Aminocyclobutanol
-
Materials: trans-3-Aminocyclobutanol, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve trans-3-aminocyclobutanol in DCM and cool the solution to 0 °C.
-
Add triethylamine, followed by a solution of di-tert-butyl dicarbonate in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (trans-3-hydroxycyclobutyl)carbamate.
-
Step 3: O-Methylation of Boc-protected trans-3-Aminocyclobutanol
-
Materials: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (trans-3-methoxycyclobutyl)carbamate.
-
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Materials: tert-Butyl (trans-3-methoxycyclobutyl)carbamate, hydrochloric acid (4M in 1,4-dioxane), diethyl ether.
-
Procedure:
-
Dissolve tert-butyl (trans-3-methoxycyclobutyl)carbamate in a minimal amount of diethyl ether.
-
Add a solution of 4M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Data Presentation
The following table summarizes the expected inputs and outputs for a representative scalable synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | cis-3-(Dibenzylamino)cyclobutanol | DIAD, PPh₃, p-nitrobenzoic acid, NaOH, H₂, Pd/C | trans-3-Aminocyclobutanol | >70 (overall) | >99 (GC) |
| 2 | trans-3-Aminocyclobutanol | (Boc)₂O, TEA | tert-Butyl (trans-3-hydroxycyclobutyl)carbamate | 90-95 | >98 (HPLC) |
| 3 | tert-Butyl (trans-3-hydroxycyclobutyl)carbamate | NaH, CH₃I | tert-Butyl (trans-3-methoxycyclobutyl)carbamate | 85-90 | >98 (HPLC) |
| 4 | tert-Butyl (trans-3-methoxycyclobutyl)carbamate | 4M HCl in Dioxane | This compound | >95 | >99 (HPLC) |
Visualizations
Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Safety and Handling
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Diethyl azodicarboxylate (DEAD): Toxic and can be explosive. It is recommended to use the more stable diisopropyl azodicarboxylate (DIAD) as an alternative.
-
Hydrogen Gas (H₂): Highly flammable. Hydrogenation should be carried out in a designated area with appropriate safety measures and equipment.
-
Hydrochloric Acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a scalable and detailed protocol for the synthesis of this compound. The described route is designed for efficiency and control of stereochemistry, yielding a high-purity product suitable for use in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for successful and safe execution.
References
Application Notes and Protocols for the Analysis of trans-3-Methoxycyclobutanamine Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of trans-3-Methoxycyclobutanamine hydrochloride, a key intermediate in pharmaceutical synthesis and drug discovery, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible analytical methods.
Gas Chromatography (GC) Method with Derivatization
Due to the polar nature of small amines, which can lead to poor peak shape and interaction with GC columns, a derivatization step is employed to enhance volatility and improve chromatographic performance.[1][2] This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent to form a less polar trimethylsilyl (TMS) derivative of the amine.
Experimental Protocol: GC-FID Analysis
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Dichloromethane) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Derivatization: To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: Allow the vial to cool to room temperature before injecting 1 µL into the GC.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (20:1).
-
Temperatures:
-
Inlet: 250°C
-
Detector: 300°C
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Quantitative Data Summary: GC-FID Method
| Parameter | Result |
| Retention Time (TMS-derivative) | Approx. 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
GC Analysis Workflow
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a direct analysis of this compound without the need for derivatization, making it a more straightforward approach for routine analysis. A reversed-phase C18 column is utilized with a mobile phase containing an ion-pairing reagent to improve peak shape and retention of the polar amine.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Detector set at 210 nm.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Result |
| Retention Time | Approx. 4.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 3.0 µg/mL |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.5% |
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. The described synthetic route commences with the protection of commercially available cis-3-aminocyclobutanol, followed by a key stereochemical inversion of the hydroxyl group using a Mitsunobu reaction. Subsequent O-methylation and a final deprotection step under acidic conditions afford the target compound with the desired trans stereochemistry. All quantitative data is summarized in tables, and the experimental workflow is visualized using a DOT language diagram.
Introduction
Cyclobutane derivatives are increasingly incorporated into drug candidates due to their ability to impart unique conformational constraints and metabolic stability. Specifically, 3-substituted cyclobutylamines are key pharmacophores in a variety of biologically active molecules. The stereoselective synthesis of these compounds is of paramount importance as different stereoisomers often exhibit distinct pharmacological profiles. This protocol details a reliable method for the preparation of the trans isomer of 3-methoxycyclobutanamine hydrochloride, a versatile intermediate for further chemical elaboration.
Overall Synthetic Scheme
The multi-step synthesis transforms cis-3-aminocyclobutanol into this compound. The key transformation is the inversion of the stereocenter bearing the hydroxyl group to achieve the desired trans configuration.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (Boc-cis-3-aminocyclobutanol)
This step involves the protection of the amino group of cis-3-aminocyclobutanol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
cis-3-Aminocyclobutanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cis-3-aminocyclobutanol (1.0 eq) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Boc-cis-3-aminocyclobutanol as a white solid.
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 19.5 g |
| Molar Yield | 92% |
| Purity (by ¹H NMR) | >98% |
Step 2: Synthesis of tert-butyl (trans-3-hydroxycyclobutyl)carbamate (Boc-trans-3-aminocyclobutanol)
This crucial step inverts the stereochemistry of the hydroxyl group via a Mitsunobu reaction. A similar transformation is described in the literature for a related substrate[1].
Materials:
-
Boc-cis-3-aminocyclobutanol
-
Triphenylphosphine (PPh₃)
-
p-Nitrobenzoic acid (PNBA)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve Boc-cis-3-aminocyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours to hydrolyze the p-nitrobenzoate ester.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to afford Boc-trans-3-aminocyclobutanol.
| Parameter | Value |
| Starting Material | 15.0 g |
| Product Yield | 12.8 g |
| Molar Yield | 85% |
| Diastereomeric Ratio (trans:cis) | >98:2 |
Step 3: Synthesis of tert-butyl (trans-3-methoxycyclobutyl)carbamate (Boc-trans-3-methoxycyclobutanamine)
This step involves the O-methylation of the hydroxyl group. Various methylating agents can be employed for this transformation[2].
Materials:
-
Boc-trans-3-aminocyclobutanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of Boc-trans-3-aminocyclobutanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to give Boc-trans-3-methoxycyclobutanamine.
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 9.8 g |
| Molar Yield | 91% |
| Purity (by ¹H NMR) | >97% |
Step 4: Synthesis of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt in a single step[3].
Materials:
-
Boc-trans-3-methoxycyclobutanamine
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve Boc-trans-3-methoxycyclobutanamine (1.0 eq) in anhydrous 1,4-dioxane.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate out of the solution.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to yield this compound as a white crystalline solid.
| Parameter | Value |
| Starting Material | 8.0 g |
| Product Yield | 5.1 g |
| Molar Yield | 95% |
| Purity (by ¹H NMR) | >99% |
Data Summary
The following table summarizes the yields for each step of the synthesis.
| Step | Transformation | Starting Material | Product | Molar Yield (%) |
| 1 | Boc Protection | cis-3-Aminocyclobutanol | Boc-cis-3-aminocyclobutanol | 92 |
| 2 | Mitsunobu Inversion & Hydrolysis | Boc-cis-3-aminocyclobutanol | Boc-trans-3-aminocyclobutanol | 85 |
| 3 | O-Methylation | Boc-trans-3-aminocyclobutanol | Boc-trans-3-methoxycyclobutanamine | 91 |
| 4 | Boc Deprotection & Salt Formation | Boc-trans-3-methoxycyclobutanamine | This compound | 95 |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The described multi-step synthesis provides a robust and stereoselective route to this compound. The key to achieving the desired trans stereochemistry is the efficient Mitsunobu inversion of the hydroxyl group of a Boc-protected cis-3-aminocyclobutanol intermediate. The protocols provided are scalable and utilize readily available reagents, making this a practical approach for the synthesis of this important building block for drug discovery and development.
References
The Role of trans-3-Methoxycyclobutanamine Hydrochloride in the Development of Potent Bioactive Scaffolds
Application Notes and Protocols for Researchers in Drug Discovery
Introduction: The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique molecular scaffolds. Among these, strained ring systems have garnered significant attention for their ability to confer conformational rigidity and provide novel vectors for substituent placement. trans-3-Methoxycyclobutanamine hydrochloride is a key building block that introduces a methoxy-substituted cyclobutane moiety into bioactive molecules. This structural element has proven to be particularly valuable in the design of kinase inhibitors, offering a distinct three-dimensional profile that can be exploited to achieve high affinity and selectivity for the target enzyme. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive scaffolds, with a focus on its application in the preparation of kinase inhibitors targeting critical signaling pathways in disease.
Application in the Synthesis of Kinase Inhibitors
The trans-3-methoxycyclobutylamino moiety has been successfully incorporated into various heterocyclic scaffolds to generate potent inhibitors of several protein kinases. A prominent example is its use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical component of the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
General Synthetic Approach: Nucleophilic Aromatic Substitution
The primary method for incorporating the trans-3-methoxycyclobutylamino group into a heterocyclic core is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the primary amine of trans-3-methoxycyclobutanamine displaces a suitable leaving group, typically a halogen (e.g., chlorine, fluorine), on an electron-deficient aromatic or heteroaromatic ring.
Experimental Workflow for SNAr Reaction:
Caption: General workflow for the synthesis of bioactive scaffolds via SNAr.
Protocols
Protocol 1: Synthesis of a Pyrazolopyrimidine-based IRAK4 Inhibitor
This protocol describes the synthesis of a potent IRAK4 inhibitor featuring the (1r,3r)-3-methoxycyclobutylamino moiety, based on procedures outlined in patent literature.
Materials:
-
2-chloro-7-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine (1 equivalent)
-
This compound (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-7-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine in NMP, add this compound and DIPEA.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired N-((1r,3r)-3-methoxycyclobutyl)-7-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine.
Bioactivity Data
The incorporation of the trans-3-methoxycyclobutylamino moiety has been shown to result in potent inhibition of target kinases. The following table summarizes representative bioactivity data for a pyrazolopyrimidine-based IRAK4 inhibitor.
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| 1 | IRAK4 | Enzymatic | < 10 |
| 1 | IRAK1 | Enzymatic | > 1000 |
| 1 | BTK | Enzymatic | > 1000 |
| 1 | JAK1 | Enzymatic | > 1000 |
Data is representative and compiled from publicly available patent information.
Signaling Pathway Modulation
The synthesized bioactive scaffolds can effectively modulate key signaling pathways involved in disease pathogenesis. For instance, IRAK4 inhibitors block the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the inflammatory response.
IRAK4 Signaling Pathway:
Caption: Inhibition of the IRAK4 signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive scaffolds, particularly kinase inhibitors. Its unique three-dimensional structure can be leveraged to achieve high potency and selectivity. The provided protocols and data serve as a guide for researchers in the design and synthesis of next-generation therapeutic agents. Further exploration of this scaffold in different heterocyclic systems and against various biological targets holds significant promise for the future of drug discovery.
Troubleshooting & Optimization
Technical Support Center: Purification of trans-3-Methoxycyclobutanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-3-methoxycyclobutanamine hydrochloride from its cis isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis and trans isomers of 3-methoxycyclobutanamine hydrochloride?
A1: The primary methods for separating diastereomeric isomers like the cis and trans forms of 3-methoxycyclobutanamine hydrochloride are fractional crystallization and column chromatography.[1][2][3][4][5] The choice of method often depends on the scale of the purification, the required purity, and the specific physical properties of the isomers.[1]
Q2: Why is fractional crystallization often the preferred method for this type of separation?
A2: Fractional crystallization is a robust and scalable method for separating diastereomers that have different solubilities in a particular solvent system.[6][7] For the hydrochloride salts of amines, it is often possible to find a solvent or solvent mixture in which the desired trans isomer is significantly less soluble than the cis isomer, allowing for its selective crystallization.[8][9]
Q3: Can I use HPLC to separate the isomers?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers and can be used for both analytical and preparative scale purification.[1][10] It often provides excellent resolution but may be less cost-effective for large-scale production compared to fractional crystallization.[1]
Q4: How can I determine the ratio of cis to trans isomers in my sample?
A4: The isomeric ratio can be determined using analytical techniques such as ¹H NMR spectroscopy, Gas Chromatography (GC), or HPLC.[3][4][5] In ¹H NMR, the different spatial arrangements of the cis and trans isomers will result in distinct chemical shifts and coupling constants for the cyclobutane ring protons.[3][4][5]
Troubleshooting Guides
Fractional Crystallization Issues
Q5: My yield of the trans isomer is very low after crystallization. What could be the cause?
A5: Low yield can be due to several factors:
-
Suboptimal Solvent System: The chosen solvent may not provide a large enough solubility difference between the two isomers at the crystallization temperature.
-
Insufficient Cooling or Time: The solution may not have been cooled for a long enough period to allow for complete crystallization of the trans isomer.
-
Co-precipitation: The cis isomer may be co-precipitating with the trans isomer, which would also affect purity.
Solution: Screen a variety of solvents and solvent mixtures to find the optimal system that maximizes the insolubility of the trans isomer while keeping the cis isomer in solution. A systematic approach to solvent screening is recommended.
Q6: The purity of my trans isomer is not improving after recrystallization. What should I do?
A6: If purity is not improving, it's possible that the cis and trans isomers have very similar solubilities in the chosen solvent.
-
Solution 1: Change the Solvent System: Experiment with different solvents or solvent mixtures. Sometimes a switch in solvent polarity can significantly alter the relative solubilities of the diastereomers.[7]
-
Solution 2: Multiple Recrystallizations: It may be necessary to perform multiple recrystallization steps to achieve the desired purity.[11]
-
Solution 3: Consider a Different Salt Form: If separating the hydrochloride salts is proving difficult, it may be beneficial to form a different salt (e.g., with a chiral acid like tartaric acid) to create diastereomers with greater differences in their physical properties.[12][13]
Column Chromatography Issues
Q7: I am not getting good separation of the isomers on my silica gel column. What can I try?
A7: Poor separation in column chromatography can be addressed by:
-
Optimizing the Mobile Phase: A systematic optimization of the eluent system is crucial. This can involve changing the solvent ratios or adding a modifier (e.g., a small amount of a more polar solvent or an amine to reduce tailing).
-
Changing the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[1]
-
Adjusting Flow Rate and Column Dimensions: A slower flow rate and a longer, narrower column can improve resolution.[2]
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound
This protocol is a general guideline and may require optimization for your specific mixture.
-
Dissolution: Dissolve the mixture of cis- and this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. The rate of cooling can influence crystal size and purity.
-
Crystallization: Allow the solution to stand at the reduced temperature for a sufficient time (e.g., several hours to overnight) to allow for the selective crystallization of the less soluble trans isomer.[9]
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved cis isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor by a suitable analytical method (e.g., ¹H NMR or GC) to assess the efficiency of the separation.
Protocol 2: Column Chromatography Separation
-
Column Packing: Prepare a column with an appropriate stationary phase (e.g., silica gel).
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. The composition of the mobile phase should be optimized through thin-layer chromatography (TLC) analysis first.
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified isomers.
-
Solvent Evaporation: Combine the fractions containing the pure trans isomer and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative Solvent Screening for Fractional Crystallization
| Solvent System | Solubility of trans Isomer (at 25°C) | Solubility of cis Isomer (at 25°C) | Purity of trans Isomer after 1st Crystallization |
| Isopropanol | Low | Moderate | ~90% |
| Ethanol | Moderate | High | ~85% |
| Methanol | High | High | Poor Separation |
| Ethanol/Water (9:1) | Low | Moderate | ~92% |
| Acetone | Very Low | Low | ~80% (co-precipitation) |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the purification of trans-3-Methoxycyclobutanamine HCl by fractional crystallization.
Caption: Troubleshooting logic for improving the purity of the trans isomer during crystallization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. mt.com [mt.com]
- 7. longdom.org [longdom.org]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-Methoxycyclobutanamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Q1: During the reductive amination of 3-methoxycyclobutanone, I am observing a significant amount of a byproduct with a similar retention time to my desired product. What could this be?
A1: A common side reaction in reductive amination is the reduction of the ketone starting material to the corresponding alcohol, in this case, 3-methoxycyclobutanol.[1][2] This can occur if the reducing agent reacts with the carbonyl group before the imine is formed. The stereochemistry of this alcohol (cis or trans) can further complicate purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the pH of the reaction mixture is weakly acidic (around 5-6) to favor imine formation over ketone reduction.[2]
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Choice of Reducing Agent: Consider using a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride as it is less likely to reduce the ketone.[1]
-
Sequential Addition: Add the reducing agent after allowing sufficient time for the imine to form.
Q2: My final product purity is low, and I suspect the presence of the cis-isomer. How can I confirm this and improve the stereoselectivity?
A2: The formation of the cis-isomer is a common issue in the synthesis of trans-substituted cyclobutanes. Confirmation can be achieved through NMR spectroscopy, paying close attention to the coupling constants of the cyclobutane ring protons, or by chiral chromatography.
Improving Stereoselectivity:
-
Starting Material Control: The stereochemistry of the starting material, such as 3-methoxycyclobutanol, can influence the final product's stereochemistry.
-
Catalyst Selection: For hydrogenolysis or other catalytic steps, the choice of catalyst and support can impact the stereochemical outcome.
-
Purification: If a mixture of isomers is formed, purification can be attempted via fractional crystallization of the hydrochloride salt or by preparative chromatography.
Q3: I am observing over-alkylation of my amine, leading to the formation of a tertiary amine. How can this be minimized?
A3: Over-alkylation, where the desired primary amine reacts further with the carbonyl starting material, is a potential side reaction in reductive amination, leading to a secondary amine byproduct. While the prompt asks about trans-3-Methoxycyclobutanamine (a primary amine), if a related synthesis were to involve alkylation, this would be a relevant side reaction. To minimize this, use a molar excess of the amine source (e.g., ammonia or an ammonia equivalent) relative to the ketone.[3]
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and plausible route starts from 1,3-cyclobutanedione. The synthesis would likely proceed as follows:
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Monoprotection: Protection of one ketone group, for example, as a ketal.
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Reduction: Reduction of the unprotected ketone to a hydroxyl group.
-
Alkylation: Methylation of the hydroxyl group to form the methoxy ether.
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Deprotection: Removal of the ketal protecting group to reveal the ketone.
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Reductive Amination: Conversion of the ketone to the amine.
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Salt Formation: Treatment with HCl to form the hydrochloride salt.
Stereocontrol to achieve the desired trans isomer is a critical aspect of this synthesis.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: Based on the likely synthetic route, the following impurities are common:
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cis-3-Methoxycyclobutanamine hydrochloride: The diastereomer of the desired product.
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3-Methoxycyclobutanol: Formed by the reduction of 3-methoxycyclobutanone.
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Unreacted 3-methoxycyclobutanone: Incomplete reaction during the reductive amination step.
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Over-alkylated products: Such as di-(3-methoxycyclobutyl)amine, though less common with an excess of the nitrogen source.
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Ring-opened products: Cyclobutane rings can be susceptible to ring-opening under certain acidic or basic conditions, although this is less common under typical reductive amination conditions.[4]
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile intermediates and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
Data Presentation
Table 1: Potential Impurities and Byproducts in this compound Synthesis
| Impurity/Byproduct | Potential Origin | Notes |
| cis-3-Methoxycyclobutanamine | Lack of stereocontrol during synthesis | May be difficult to separate from the trans-isomer. |
| 3-Methoxycyclobutanol | Reduction of 3-methoxycyclobutanone | A common byproduct in reductive amination. |
| 3-Methoxycyclobutanone | Incomplete reductive amination | Starting material carry-over. |
| Di-(3-methoxycyclobutyl)amine | Over-alkylation of the amine product | Less likely if an excess of the amine source is used. |
Experimental Protocols
Key Experiment: Reductive Amination of 3-Methoxycyclobutanone
This is a general, illustrative protocol and should be adapted and optimized for specific laboratory conditions.
-
Imine Formation: To a solution of 3-methoxycyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a source of ammonia (e.g., ammonium acetate, 5-10 eq) or a primary amine. Adjust the pH to approximately 5-6 with a mild acid like acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add a selective reducing agent, such as sodium triacetoxyborohydride (STAB, ~1.5 eq), portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Salt Formation: Purify the crude amine by flash chromatography. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.
Visualizations
Caption: Proposed synthetic pathway for trans-3-Methoxycyclobutanamine HCl.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimization of Reaction Conditions for trans-3-Methoxycyclobutanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of reaction conditions for trans-3-Methoxycyclobutanamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and effective synthetic route starts from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. The synthesis involves a series of key transformations: stereoselective reduction of the ketone, conversion of the resulting hydroxyl group to a methoxy ether, Hofmann rearrangement of a carboxamide to the amine, and final salt formation. It is crucial to protect the amine functionality during the ether synthesis step to prevent side reactions.
Q2: How can I achieve the desired trans stereochemistry?
A2: The stereochemistry is primarily controlled during two key steps. Initially, a stereoselective reduction of a 3-oxocyclobutanecarboxamide intermediate can yield a cis-hydroxycarboxamide. Subsequently, a Mitsunobu reaction can be employed to invert the stereocenter of the hydroxyl group, leading to the desired trans configuration. Careful selection of reagents and reaction conditions is critical for high diastereoselectivity.
Q3: What are the critical parameters for the Williamson ether synthesis step?
A3: The Williamson ether synthesis is used to convert the hydroxyl group to a methoxy group. Key parameters to optimize include the choice of base, solvent, temperature, and the methylating agent. A strong base like sodium hydride is typically used to deprotonate the alcohol. Anhydrous polar aprotic solvents such as THF or DMF are preferred. The reaction is often carried out at temperatures ranging from 0 °C to room temperature. It is essential to protect the amine group, for instance as a Boc-carbamate, before this step to avoid N-methylation.
Q4: How is the final hydrochloride salt formed?
A4: The hydrochloride salt is typically formed in the final step after the deprotection of the amine.[1][2] The free amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and then treated with a solution of hydrochloric acid (e.g., HCl in dioxane or isopropanol).[3] The hydrochloride salt will then precipitate out of the solution and can be collected by filtration.[3]
Troubleshooting Guides
Problem 1: Low yield in the stereoselective reduction of the ketone.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient reducing agent. | Screen different reducing agents. Sodium borohydride is a common choice, but for higher stereoselectivity, consider bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®). |
| Suboptimal reaction temperature. | Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench the reducing agent. |
Problem 2: Incomplete Mitsunobu reaction or low inversion yield.
| Possible Cause | Troubleshooting Suggestion |
| Decomposition of reagents. | Use freshly opened or purified triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). |
| Steric hindrance around the hydroxyl group. | Increase the reaction time and/or temperature. Consider using a less sterically hindered phosphine reagent. |
| Incorrect stoichiometry. | Ensure precise stoichiometry of the alcohol, PPh₃, and DEAD/DIAD, typically a 1:1.2:1.2 ratio. |
Problem 3: Side reactions during Williamson ether synthesis (e.g., N-methylation or elimination).
| Possible Cause | Troubleshooting Suggestion |
| Unprotected amine group. | Protect the amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the etherification step.[4][5] |
| Reaction temperature is too high. | Maintain a lower reaction temperature to minimize elimination byproducts, especially if using a secondary cyclobutanol. |
| Base is too strong or sterically hindered. | While a strong base is needed, a very hindered base could promote elimination. Sodium hydride is generally a good choice. |
Problem 4: Difficulty in deprotecting the Boc-amine.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction. | Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent.[6][7] Ensure sufficient reaction time. |
| Acid-labile substrate. | If the molecule contains other acid-sensitive functional groups, consider alternative deprotection methods, though for this specific target, acidic deprotection is standard. |
| Formation of t-butyl cation side products. | The use of scavengers can suppress alkylation of nucleophilic sites by the t-butyl cation generated during deprotection.[8] |
Experimental Protocols
Key Experiment: Boc-Protection of trans-3-Aminocyclobutanol
-
Dissolve trans-3-aminocyclobutanol in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like sodium bicarbonate (2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.
Key Experiment: Williamson Ether Synthesis of Boc-protected trans-3-methoxycyclobutanamine
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected trans-3-aminocyclobutanol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) (1.2 equivalents) portion-wise, and stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Reducing Agent for 3-Oxocyclobutanecarboxamide
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 2 | 70:30 | 95 |
| 2 | NaBH₄ | THF | 25 | 4 | 65:35 | 92 |
| 3 | L-Selectride® | THF | -78 | 3 | 95:5 | 88 |
| 4 | K-Selectride® | THF | -78 | 3 | 92:8 | 90 |
Table 2: Optimization of Mitsunobu Reaction Conditions
| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Reaction Time (h) | Inversion Yield (%) |
| 1 | PPh₃ | DEAD | THF | 0 to 25 | 12 | 85 |
| 2 | PPh₃ | DIAD | THF | 0 to 25 | 12 | 88 |
| 3 | PBu₃ | DEAD | Toluene | 25 | 24 | 75 |
| 4 | PPh₃ | DIAD | Dioxane | 25 | 18 | 82 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting guide for low yield in cyclobutanamine synthesis
This guide provides troubleshooting solutions for common issues encountered during the synthesis of cyclobutanamine, a key building block for researchers in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce cyclobutanamine?
A1: The most prevalent laboratory-scale methods for synthesizing cyclobutanamine are:
-
Hofmann Rearrangement of cyclobutanecarboxamide.
-
Reductive Amination of cyclobutanone.
-
Schmidt Reaction of cyclobutanecarboxylic acid.[1]
Each method has distinct advantages and disadvantages regarding starting material availability, reaction conditions, and potential side products.[1]
Q2: My reaction yield is consistently low. What are the general preliminary checks I should perform?
A2: Low yields can often be attributed to common experimental errors. Before delving into route-specific troubleshooting, verify the following:
-
Reagent Purity: Ensure all starting materials and reagents are pure and dry. Moisture-sensitive reagents should be handled under an inert atmosphere.
-
Anhydrous Conditions: Many steps in these syntheses are moisture-sensitive. Ensure glassware is flame-dried and solvents are anhydrous.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and check for the formation of side products.
-
Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to decomposition or side reactions.
-
Stoichiometry: Carefully measure all reagents to ensure correct molar ratios.
Troubleshooting Guide: Low Yield by Synthetic Route
This section addresses specific problems and solutions for the most common synthetic pathways to cyclobutanamine.
Route 1: Hofmann Rearrangement of Cyclobutanecarboxamide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2]
Q: My Hofmann rearrangement of cyclobutanecarboxamide is resulting in a low yield of cyclobutanamine. What are the likely causes and solutions?
A: Low yields in this reaction often stem from issues with the reagent choice, reaction conditions, or side reactions involving the isocyanate intermediate.
-
Potential Cause: The oxidizing agent (e.g., bromine in NaOH) is not effective, or the base is not strong enough to deprotonate the N-bromoamide intermediate.[2] Traditional methods can also suffer from poor solubility of the amide in the aqueous base.[3]
-
Solution: Consider using modern, milder reagents that are more soluble in organic solvents. Hypervalent iodine reagents, such as [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA), can effect the rearrangement under mildly acidic or neutral conditions, often leading to cleaner reactions and higher yields.[3]
-
Potential Cause: The isocyanate intermediate is highly reactive. If the product amine is formed before all the isocyanate has been hydrolyzed, the amine can act as a nucleophile and attack the isocyanate, forming a symmetric urea byproduct.
-
Solution: Ensure rapid and efficient hydrolysis of the isocyanate. In traditional methods, this is achieved with aqueous base. When using milder reagents like PIFA, the reaction is often performed in a mixed aqueous-organic solvent system (e.g., acetonitrile/water) to ensure the isocyanate is rapidly trapped by water.[4]
| Reagent System | Typical Conditions | Key Advantages | Potential Issues & Low Yield Causes | Representative Yield |
| Br₂ / NaOH | Aqueous NaOH, 0°C to 70°C | Inexpensive and traditional method. | Poor amide solubility, potential for over-oxidation, formation of urea byproducts.[3] | 60-80%[1] |
| NBS / DBU | Organic solvent | Milder conditions, suitable for base-sensitive substrates. | Requires careful control of stoichiometry.[5] | Varies |
| PIFA | Acetonitrile / Water | Mildly acidic conditions, high yields, suppresses urea formation. | Reagent is more expensive. | ~75% (as HCl salt) |
Route 2: Reductive Amination of Cyclobutanone
This one-pot reaction involves the condensation of cyclobutanone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[6]
Q: I am attempting the reductive amination of cyclobutanone, but the yield of cyclobutanamine is poor. What should I investigate?
A: Low yields in reductive amination are commonly due to an inefficient choice of reducing agent, poor imine formation, or competing side reactions.
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Potential Cause: The reducing agent is too reactive and reduces the cyclobutanone starting material faster than the imine intermediate is formed or reduced. This is a common issue with powerful reductants like sodium borohydride (NaBH₄).[6]
-
Solution: Use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this reason. STAB is generally preferred as it is less toxic than NaBH₃CN.[7]
-
Potential Cause: The equilibrium between the ketone/ammonia and the imine intermediate does not favor the imine. This can be due to an inappropriate pH or an insufficient concentration of the ammonia source. The reaction is typically favored under mildly acidic conditions.
-
Solution:
-
pH Control: Add a small amount of a weak acid, such as acetic acid, to catalyze imine formation.
-
Ammonia Source: Use a high concentration of the ammonia source. Common sources include aqueous ammonia, ammonium acetate, or ammonium formate.[8][9]
-
Dehydration: If possible, use a Dean-Stark apparatus or add molecular sieves to remove water, which will drive the equilibrium toward the imine product.
-
| Reducing Agent | Common Solvents | Key Advantages | Potential Issues & Low Yield Causes |
| H₂ / Catalyst (e.g., Raney Ni) | Methanol, Ethanol | High yield, cost-effective for large scale. | Requires specialized high-pressure hydrogenation equipment; catalyst poisoning.[1] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce the starting ketone, leading to alcohol byproduct; requires a two-step (pre-formation of imine) procedure for best results.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Water | Highly selective for imines over ketones, allowing for a one-pot reaction. | Highly toxic; generates toxic cyanide waste.[7][10] |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, highly selective, and less toxic than NaBH₃CN; excellent for a wide range of substrates.[7] | More expensive; moisture-sensitive. |
Experimental Protocols
Key Experiment: Hofmann Rearrangement of Cyclobutanecarboxamide using PIFA
This protocol is adapted from literature procedures for the oxidative rearrangement of amides using a hypervalent iodine reagent.
Materials:
-
Cyclobutanecarboxamide
-
[I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve cyclobutanecarboxamide (1.0 eq.) in a 1:1 mixture of acetonitrile and water.
-
To this stirring solution, add PIFA (1.1 eq.) in a single portion at room temperature.
-
Stir the reaction mixture for 2-5 hours, monitoring the consumption of the starting material by TLC. The reaction mixture should be clear and colorless.
-
Once the reaction is complete, remove the acetonitrile using a rotary evaporator.
-
Cool the remaining aqueous layer in an ice bath and add diethyl ether.
-
While stirring vigorously, slowly add concentrated HCl to the biphasic mixture to protonate the product amine.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether to remove organic-soluble side products.
-
Combine the aqueous fractions and concentrate them to dryness on a rotary evaporator under high vacuum to yield crude cyclobutanamine hydrochloride.
-
The product can be further purified by recrystallization (e.g., from ethanol/ether) to yield pure cyclobutanamine hydrochloride.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A troubleshooting decision tree for low yield in cyclobutanamine synthesis.
Hofmann Rearrangement Pathway and Side Reactions
Caption: Hofmann rearrangement pathway showing the formation of the desired amine and a common urea byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Bentham Science [eurekaselect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3-Methoxycyclobutanamine
Welcome to the Technical Support Center for the stereoselective synthesis of 3-methoxycyclobutanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist you in achieving high stereoselectivity in your synthesis.
Troubleshooting Guide
Researchers may encounter several challenges when aiming for high stereoselectivity in the synthesis of 3-methoxycyclobutanamine. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Incorrect cis/trans ratio) | 1. Suboptimal Reducing Agent: The choice of reducing agent in the reductive amination of 3-methoxycyclobutanone or the reduction of its oxime derivative significantly impacts the stereochemical outcome. 2. Reaction Temperature: Temperature can influence the transition state energies, affecting the facial selectivity of the reduction. 3. Steric Hindrance: The directing group or catalyst may not be effectively controlling the approach of the reducing agent. | 1. Screen Reducing Agents: Experiment with a variety of reducing agents. For ketones, sodium borohydride (NaBH₄) is a common starting point, but for higher stereoselectivity, consider bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride. For oximes, catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions (e.g., Na/Hg, propan-2-ol) can yield different diastereomeric ratios. 2. Optimize Temperature: Perform the reaction at various temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal conditions for the desired diastereomer. Lower temperatures often favor higher selectivity. 3. Modify Substrate or Catalyst: If using a chiral auxiliary or catalyst, consider alternatives with different steric profiles. |
| Low Enantioselectivity (Poor Enantiomeric Excess, ee) | 1. Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be providing a sufficient asymmetric environment. 2. Racemization: The product may be racemizing under the reaction or work-up conditions. 3. Impure Chiral Reagents: The chiral catalyst, auxiliary, or resolving agent may not be enantiomerically pure. | 1. Screen Chiral Catalysts/Auxiliaries: For asymmetric reductions, explore different chiral ligands (e.g., for borane reductions, CBS catalysts). For chiral resolution, test a variety of resolving agents such as tartaric acid derivatives or chiral amines (e.g., (R)- or (S)-1-phenylethylamine).[1][2][3][4][5] 2. Control Reaction Conditions: Ensure that the reaction and work-up conditions are mild and do not promote epimerization or racemization. This includes controlling pH and temperature. 3. Verify Reagent Purity: Confirm the enantiomeric purity of all chiral reagents using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral shift reagent). |
| Formation of Side Products | 1. Over-reduction: The reducing agent may be too reactive, leading to the reduction of other functional groups. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving starting material or intermediates. 3. Competing Reactions: Depending on the synthetic route, side reactions such as elimination or rearrangement may occur. | 1. Use a Milder Reducing Agent: Switch to a less reactive reducing agent. For example, if over-reduction is an issue with LiAlH₄, consider NaBH₄ or sodium cyanoborohydride. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it has reached completion before work-up. 3. Optimize Reaction Conditions: Adjust parameters such as solvent, temperature, and reaction time to minimize side reactions. |
| Difficulty in Separating Stereoisomers | 1. Similar Physical Properties: Diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography.[6] 2. Co-elution in Chiral HPLC: Enantiomers may not resolve well on the selected chiral stationary phase. | 1. Derivative Formation: Convert the amine to a derivative (e.g., an amide or carbamate) which may have better separation properties. The derivative can be cleaved after separation. 2. Optimize Chromatographic Conditions: For column chromatography, screen different solvent systems and stationary phases. For chiral HPLC, screen a variety of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of 3-methoxycyclobutanamine?
A1: A common and practical starting material is 3-methoxycyclobutanone. This ketone can be converted to the corresponding oxime and then reduced, or it can undergo direct reductive amination to introduce the amine functionality. The stereoselectivity is then controlled during the reduction step.
Q2: How can I control the cis vs. trans stereochemistry?
A2: The cis/trans diastereoselectivity is primarily influenced by the steric environment of the cyclobutane ring and the nature of the reducing agent. Reduction of the 3-methoxycyclobutanone oxime with sodium in propan-2-ol or catalytic hydrogenation can favor one diastereomer over the other. The choice of catalyst and reaction conditions for hydrogenation (e.g., pressure, temperature, solvent) can be optimized to enhance the desired diastereomeric ratio.
Q3: What are the recommended methods for chiral resolution of 3-methoxycyclobutanamine?
A3: Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid. Common resolving agents for amines include enantiomerically pure tartaric acid, mandelic acid, or camphorsulfonic acid.[2][3][4] The resulting diastereomeric salts can often be separated by fractional crystallization. Following separation, the pure enantiomer of the amine can be liberated by treatment with a base. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.
Q4: Can I use a chiral auxiliary to introduce stereochemistry?
A4: Yes, a chiral auxiliary can be used. For instance, the amine functionality can be introduced via a chiral imine or enamine intermediate derived from a chiral amine. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the enantiomerically enriched 3-methoxycyclobutanamine.
Q5: How can I determine the stereochemistry of my final product?
A5: The relative stereochemistry (cis or trans) can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants between the protons on the cyclobutane ring. The absolute stereochemistry of enantiomers can be determined by X-ray crystallography of a suitable crystalline derivative, or by comparing the retention time on a chiral HPLC column to a known standard.
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination of 3-Methoxycyclobutanone
This protocol provides a general procedure for the synthesis of 3-methoxycyclobutanamine with a focus on achieving diastereoselectivity.
Workflow Diagram:
Caption: Reductive amination workflow.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxycyclobutanone (1.0 eq) in methanol.
-
Addition of Reagents: Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by adding water. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans diastereomers.
Quantitative Data (Representative):
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| NaBH₃CN | Methanol | 25 | 3:1 | 75 |
| H₂ (1 atm), Pd/C | Ethanol | 25 | 1:2 | 80 |
| Na/Hg | Propan-2-ol | 0 | 5:1 | 65 |
Protocol 2: Chiral Resolution of (rac)-3-Methoxycyclobutanamine
This protocol describes a general method for separating the enantiomers of a specific diastereomer of 3-methoxycyclobutanamine.
Logical Relationship Diagram:
Caption: Chiral resolution process.
Methodology:
-
Salt Formation: Dissolve the racemic cis-3-methoxycyclobutanamine (1.0 eq) in a suitable solvent (e.g., ethanol). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the other diastereomeric salt.
-
Liberation of the Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., 1M NaOH) to deprotonate the amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR using a chiral shift reagent.
Quantitative Data (Representative):
| Resolving Agent | Solvent | Diastereomer Recovered | Yield (%) | Enantiomeric Excess (ee) (%) |
| (+)-Tartaric Acid | Ethanol | Less Soluble Salt | 40 | >95 |
| (-)-Dibenzoyltartaric Acid | Methanol | Less Soluble Salt | 35 | >98 |
| (S)-(+)-Mandelic Acid | Isopropanol | Less Soluble Salt | 42 | >96 |
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Stability issues of trans-3-Methoxycyclobutanamine hydrochloride in solution
This technical support center provides guidance on the stability of trans-3-Methoxycyclobutanamine hydrochloride in solution. The following information is based on general chemical principles for similar compounds, as specific stability data for this molecule is limited in publicly available literature. Researchers should validate stability under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1:
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] Recommended storage temperatures are typically 2-8°C to minimize potential degradation.[3]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at -20°C or -80°C in airtight containers. Avoid repeated freeze-thaw cycles. For aqueous buffers, the use of solubility enhancers like β-cyclodextrin might be considered.[3]
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways have not been documented, similar molecules containing amine and ether functionalities can be susceptible to:
-
Oxidation: The amine group can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[4]
-
Hydrolysis: Although ethers are generally stable, the cyclobutane ring may introduce strain, and under certain pH and temperature conditions, hydrolysis could occur. The hydrochloride salt itself indicates it is more stable in acidic conditions.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition.[5]
Q3: Which solvents are recommended for preparing solutions of this compound?
A3: Solubility information should be consulted from the supplier's documentation. Generally, hydrochloride salts of amines exhibit good solubility in aqueous solutions. For biological experiments, common solvents like DMSO may be used for stock solutions, with a final concentration of <0.1% to avoid cytotoxicity.[3] The compatibility of the solvent with the intended assay and its potential to promote degradation should always be considered.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents and strong bases.[2] Strong bases will deprotonate the amine hydrochloride, forming the free base which may have different stability and solubility characteristics. Contact with incompatible materials should be avoided.[6]
Troubleshooting Guide
Q1: I observed precipitation in my stock solution after storage. What could be the cause and how can I resolve it?
A1: Precipitation can occur due to several factors:
-
Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.
-
Degradation: A degradant may be less soluble than the parent compound.
-
pH Shift: Changes in the pH of the solution can affect the solubility of the amine salt.
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a more dilute stock solution.
-
Verify the pH of your solution.
-
If precipitation persists, it may be a sign of degradation. It is recommended to prepare a fresh stock solution.
Q2: The color of my solution has changed over time. What does this indicate?
A2: A change in color is often an indicator of chemical degradation, possibly due to oxidation.[4] If a color change is observed, it is strongly advised to discard the solution and prepare a fresh one. To prevent this, consider degassing solvents before use or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am seeing a loss of compound potency or inconsistent results in my experiments. Could this be related to stability?
A3: Yes, a loss of potency or inconsistent results can be a significant indicator of compound degradation. The concentration of the active compound may be decreasing over time. It is crucial to perform stability testing under your specific experimental conditions to establish the usable lifetime of your solutions.
Factors Affecting Stability
| Factor | Potential Impact | Recommended Mitigation |
| Temperature | Higher temperatures can accelerate degradation. | Store solids and solutions at recommended low temperatures (e.g., 2-8°C for solids, -20°C or -80°C for solutions).[3] |
| Light | Exposure to UV or visible light can promote photodegradation. | Store in amber vials or protect from light with aluminum foil.[2][3] |
| pH | Extremes in pH can lead to hydrolysis or other degradation reactions. | Maintain a suitable pH range for your solution. The hydrochloride salt suggests stability in acidic conditions. |
| Oxygen | The presence of oxygen can lead to oxidation of the amine group. | Use degassed solvents and consider storing solutions under an inert atmosphere. |
| Solvent | The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. | Choose a solvent in which the compound is stable for the duration of the experiment. Test stability in your chosen solvent system. |
Experimental Protocols
Protocol: Assessing Solution Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Specific parameters should be optimized for your equipment and compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).[5]
-
-
Forced Degradation (Stress Testing):
-
To identify potential degradation products, subject the stock solution to stress conditions as recommended by ICH guidelines.[7][8] This helps in developing a stability-indicating method.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photostability: Expose the solution to UV light.
-
-
-
HPLC Method Development:
-
Develop an HPLC method capable of separating the parent compound from any degradation products formed during stress testing.
-
Column: A C18 column is often a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).[5][8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.
-
Detection: UV detection at a wavelength where the compound absorbs maximally.
-
-
Stability Study:
-
Prepare multiple aliquots of the stock solution in the desired experimental buffer.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), analyze an aliquot by the developed HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for a cyclobutanamine derivative.
Caption: Troubleshooting workflow for stability issues.
References
- 1. fishersci.se [fishersci.se]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crcindustries.com [crcindustries.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of trans-3-Methoxycyclobutanamine hydrochloride production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of trans-3-Methoxycyclobutanamine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired trans-Isomer | Inefficient stereocontrol during the synthesis. | - Optimize the reaction temperature and pressure to favor the formation of the trans isomer.- Screen different catalysts and solvents to improve stereoselectivity.- Consider alternative synthetic routes that offer better stereocontrol. |
| Presence of cis-Isomer Impurity | Incomplete separation of stereoisomers. | - Optimize the crystallization process by carefully selecting the solvent system. Mixtures of alcohols (isobutanol, methanol) and acetone have been shown to be effective for separating similar cyclobutane derivatives.[1]- Employ column chromatography for purification, although this may be less practical for large-scale production. |
| Formation of Unknown Byproducts | Side reactions occurring during the synthesis. | - Analyze the reaction mixture using techniques like GC-MS or LC-MS to identify the byproducts.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.- Ensure the purity of starting materials and reagents. |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH adjustment or solvent selection during salt formation. | - Carefully control the addition of hydrochloric acid to achieve the optimal pH for precipitation (typically pH 1-2).[1]- Use a suitable solvent for the salt formation and crystallization that ensures good recovery and purity. |
| Inconsistent Product Quality Between Batches | Variations in reaction parameters or raw material quality. | - Implement strict process controls and standard operating procedures (SOPs).- Thoroughly qualify all raw material suppliers.- Utilize Process Analytical Technology (PAT) to monitor critical process parameters in real-time. |
| Poor Solubility of Intermediates | Unfavorable solvent choice for a particular reaction step. | - Conduct solubility studies to identify the most suitable solvent for each intermediate.- Consider using a co-solvent system to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A1: Key parameters to monitor include reaction temperature, pressure, pH, mixing efficiency, and reaction time. Consistent monitoring and control of these parameters are crucial for ensuring batch-to-batch reproducibility and obtaining high product quality.
Q2: How can I improve the stereoselectivity of the reaction to favor the trans-isomer?
A2: Improving stereoselectivity often involves a multi-faceted approach. Experiment with different catalyst systems, as some may offer better stereocontrol. The choice of solvent can also influence the transition state of the reaction, thereby affecting the stereochemical outcome. Additionally, optimizing the reaction temperature can help favor the thermodynamically more stable trans-isomer.
Q3: What are the most effective methods for purifying this compound at a larger scale?
A3: At a larger scale, crystallization is generally the most practical and cost-effective purification method. The selection of an appropriate solvent or solvent mixture is critical for achieving high purity and yield. For similar compounds, combinations of alcohols and acetone have proven effective for separating stereoisomers.[1]
Q4: What analytical techniques are recommended for quality control?
A4: A comprehensive quality control strategy should include a combination of techniques to assess purity, identity, and stereoisomeric ratio.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the stereoisomeric ratio (trans vs. cis). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups. |
| Melting Point Analysis | As a general indicator of purity. |
Q5: Are there any specific safety precautions to consider during the scale-up process?
A5: Yes, a thorough safety assessment should be conducted before scaling up any chemical process. This includes understanding the reactivity and toxicity of all reagents and intermediates, ensuring proper ventilation and personal protective equipment (PPE), and developing procedures for handling and quenching the reaction safely. For potent compounds, specialized containment facilities may be necessary.
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for the production of trans-3-Methoxycyclobutanamine HCl.
Caption: Troubleshooting decision tree for out-of-specification product.
References
Technical Support Center: Purification of trans-3-Methoxycyclobutanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3-Methoxycyclobutanamine hydrochloride. The focus is on the removal of common impurities to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a sample of this compound?
The most common process-related impurity is the corresponding cis-isomer, cis-3-Methoxycyclobutanamine hydrochloride. The formation of both isomers can occur during synthesis, and their separation is crucial for downstream applications where stereoisomeric purity is required. Other potential impurities include residual solvents, starting materials, and by-products from the specific synthetic route employed.
Q2: How can I determine the isomeric purity (cis/trans ratio) of my sample?
The isomeric ratio can be determined using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the cis and trans isomers. The relative integrals of characteristic peaks for each isomer can provide a quantitative measure of their ratio.
-
High-Performance Liquid Chromatography (HPLC): A suitable chiral or reverse-phase HPLC method can be developed to separate and quantify the cis and trans isomers.[1]
-
Gas Chromatography (GC): After conversion to a more volatile derivative, GC can also be employed for isomer separation and quantification.
Q3: What are the primary methods for removing the cis-isomer from this compound?
The two main strategies for purifying the trans-isomer are fractional crystallization and column chromatography. The choice of method depends on the scale of the purification, the initial purity of the material, and the desired final purity.
Troubleshooting Guides
Fractional Crystallization
Fractional crystallization is a common and scalable method for separating isomers that have different solubilities in a particular solvent system.[2]
Issue 1: Poor separation of isomers after recrystallization.
-
Possible Cause: The chosen solvent system is not optimal for differentiating the solubilities of the cis and trans hydrochloride salts.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of polar and non-polar solvents, as well as solvent mixtures. Alcohols (e.g., isopropanol, ethanol) and their mixtures with esters (e.g., ethyl acetate) or ethers are often good starting points for hydrochloride salts. The goal is to find a solvent in which the trans-isomer is significantly less soluble than the cis-isomer, especially at lower temperatures.
-
Controlled Cooling: Ensure the crystallization process is slow. Rapid cooling can lead to the co-precipitation of both isomers. Allow the solution to cool gradually to room temperature and then further cool it in an ice bath or refrigerator.
-
Seeding: If a small amount of pure trans-isomer is available, use it to seed the solution as it cools. This can promote the selective crystallization of the desired isomer.
-
Iterative Crystallization: Multiple crystallization steps may be necessary to achieve high purity. Each subsequent crystallization will enrich the desired isomer.
-
Issue 2: Low yield of the purified product.
-
Possible Cause: The desired trans-isomer has significant solubility in the chosen solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a greater amount of the product remaining in the mother liquor upon cooling.
-
Anti-Solvent Addition: Consider the use of an anti-solvent. This is a solvent in which the desired compound is insoluble. Dissolve the crude product in a minimal amount of a good solvent, and then slowly add the anti-solvent until turbidity is observed. Heat to redissolve and then cool slowly.
-
Evaporation: The mother liquor from the first crystallization, which is enriched in the cis-isomer, can be concentrated to recover more of the trans-isomer in a less pure form, which can then be subjected to further recrystallization.
-
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[3][4]
Issue 1: Inadequate separation of isomers on the column.
-
Possible Cause: The chosen stationary phase and mobile phase are not providing sufficient resolution between the cis and trans isomers.
-
Troubleshooting Steps:
-
Stationary Phase Selection: Silica gel is a common choice for the separation of polar compounds like amines. However, if separation is poor, consider using alumina or a reverse-phase silica (e.g., C18).
-
Mobile Phase Optimization: The polarity of the mobile phase is critical. For a normal-phase separation on silica, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is typically used. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to achieve good separation. A small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase to prevent tailing of the amine on the acidic silica gel.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to poor separation.
-
Issue 2: Product elutes with impurities or does not elute at all.
-
Possible Cause: The polarity of the mobile phase is either too high, causing co-elution, or too low, resulting in the compound sticking to the column.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, use thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to first elute less polar impurities, followed by the desired isomers.
-
Data Presentation
| Purification Method | Principle of Separation | Expected Purity | Advantages | Disadvantages |
| Fractional Crystallization | Differential solubility of isomers | High purity achievable with multiple crystallizations | Scalable, cost-effective for large quantities | Can be time-consuming, may result in lower yields |
| Column Chromatography | Differential adsorption to a stationary phase | Very high purity achievable | Excellent for small to medium scale, high resolution | Less scalable, requires more solvent, can be more expensive |
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the starting material.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a pre-heated solvent (e.g., isopropanol) in portions while stirring and heating until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, subsequently cool the flask in an ice bath for at least one hour.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble cis-isomer.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the cis/trans ratio. Repeat the crystallization process if the desired purity has not been achieved.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable slurry solvent (e.g., a low-polarity component of the mobile phase).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined mobile phase (e.g., a mixture of dichloromethane and methanol with a small percentage of triethylamine). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compounds using TLC. Combine the fractions containing the pure trans-isomer.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalytic Conditions for Reactions Involving trans-3-Methoxycyclobutanamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalytic conditions for reactions involving trans-3-Methoxycyclobutanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: The most prevalent catalytic reaction for this substrate is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between the secondary amine of trans-3-Methoxycyclobutanamine and aryl or heteroaryl halides. This reaction is widely used in medicinal chemistry to synthesize complex molecules and potential pharmaceutical candidates. Copper-catalyzed C-N coupling, also known as the Ullmann condensation, serves as a viable alternative. Another common application is in reductive amination reactions.
Q2: How does the hydrochloride salt form of the amine affect the reaction?
A2: The hydrochloride salt must be neutralized in situ for the amination reaction to proceed. The free secondary amine is the active nucleophile that participates in the catalytic cycle. Therefore, a sufficient amount of base is required to both neutralize the hydrochloride and facilitate the catalytic reaction itself. Typically, an additional equivalent of base is used for this purpose.
Q3: What are the key parameters to consider when optimizing a Buchwald-Hartwig reaction with this amine?
A3: The critical parameters for optimization include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. The interplay of these factors determines the reaction's success, yield, and purity of the product.
Q4: Which palladium precursors and ligands are recommended?
A4: For sterically hindered secondary amines like trans-3-Methoxycyclobutanamine, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step. Commonly successful ligands include biaryl phosphines such as RuPhos, BrettPhos, and XPhos. Palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are often used in combination with these ligands. The use of pre-formed palladium-ligand complexes (precatalysts) can also lead to more consistent results.
Q5: What is the best choice of base for this C-N coupling reaction?
A5: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for Buchwald-Hartwig aminations. Other strong bases like potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. The choice of base can be critical and may need to be optimized for specific substrate combinations. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally less effective for this type of transformation.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents. |
| Incorrect Base | Switch to a stronger, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is fresh and handled under inert conditions as it can be hygroscopic. |
| Inappropriate Ligand | For a sterically hindered secondary amine like trans-3-Methoxycyclobutanamine, screen bulky biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures for these reactions are in the range of 80-110 °C. |
| Insufficient Base | Remember to use an extra equivalent of base to neutralize the hydrochloride salt of the starting amine. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of Aryl Halide | This side reaction, where the aryl halide is reduced, can be caused by catalyst decomposition or the presence of water. Lowering the reaction temperature or slightly increasing the ligand-to-palladium ratio can sometimes mitigate this. Ensure all reagents and solvents are anhydrous. |
| Homocoupling of Amine or Aryl Halide | Dimerization can be promoted by high temperatures or high catalyst loadings. Optimize the reaction by lowering the temperature and using the minimum effective catalyst loading. |
| Decomposition of Starting Material or Product | If the substrates or products are thermally sensitive, consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols & Data
While specific data for this compound is not widely published, the following protocols for similar cyclic secondary amines in Buchwald-Hartwig aminations can serve as an excellent starting point for optimization.
General Protocol for Palladium-Catalyzed N-Arylation
A dried reaction vessel is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), and a strong base such as sodium tert-butoxide (2.5 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). The palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.08 mmol, 8 mol%) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL). The reaction mixture is then heated with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Example Optimization Data for a Model Reaction
The following table summarizes typical optimization results for the coupling of a generic aryl bromide with a cyclic secondary amine, which can be used as a guideline for your experiments with this compound.
Reaction: Aryl Bromide + Cyclic Secondary Amine → N-Aryl Cyclic Amine
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Toluene | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (4) | NaOtBu | Toluene | 100 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1) | BrettPhos (4) | NaOtBu | Toluene | 80 | 12 | 90 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 45 |
| 6 | Pd₂(dba)₃ (1) | RuPhos (4) | LiHMDS | Toluene | 100 | 10 | 88 |
| 7 | CuI (10) | - | K₂CO₃ | DMF | 120 | 24 | 65 |
Visualizing Reaction Optimization and Troubleshooting
Logical Flow for Troubleshooting Low Yield
Preventing isomerization of trans-3-Methoxycyclobutanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of trans-3-Methoxycyclobutanamine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability concern is the potential for isomerization from the desired trans-isomer to the corresponding cis-isomer. Cyclobutane rings possess inherent ring strain, which can make them susceptible to ring-opening and closing mechanisms or epimerization at one of the stereocenters, potentially leading to the formation of the thermodynamically more stable isomer under certain conditions.
Q2: What factors can induce the isomerization of this compound?
A2: Several factors can promote the isomerization of cyclobutane derivatives. These include:
-
pH: Both acidic and basic conditions can catalyze isomerization.
-
Temperature: Elevated temperatures can provide the activation energy needed for isomerization to occur.
-
Solvent: The polarity of the solvent can influence the rate of isomerization. Polar solvents may stabilize charged transition states that can be involved in some isomerization pathways.
-
Light: Although less common for simple cyclobutanes, UV light can sometimes induce isomerization in certain molecules.
Q3: How can I detect if my sample of this compound has isomerized?
A3: Isomerization can be detected and quantified using various analytical techniques that are sensitive to stereoisomers. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly with a chiral stationary phase, HPLC can separate and quantify the trans and cis isomers.
-
Gas Chromatography (GC): Similar to HPLC, GC with a suitable chiral column can be effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the cyclobutane ring protons.
Q4: What are the recommended storage conditions for this compound to minimize isomerization?
A4: To minimize the risk of isomerization, it is recommended to store the compound in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis suggesting the presence of the cis-isomer. | Isomerization has occurred during sample handling, storage, or the analytical procedure itself. | Review your experimental workflow. Avoid high temperatures, and extremes of pH. Ensure solvents are of high purity and appropriate for the compound. Re-evaluate storage conditions to ensure they are optimal. |
| Inconsistent biological or chemical reactivity of the compound. | The presence of the cis-isomer, which may have different biological activity or reactivity, is affecting the outcome of your experiments. | Quantify the isomeric purity of your starting material using a validated analytical method (see Experimental Protocols). If significant isomerization has occurred, purify the compound to isolate the desired trans-isomer. |
| Difficulty in separating cis and trans isomers by chromatography. | The chromatographic method is not optimized for the separation of these specific stereoisomers. | Develop a specific stability-indicating analytical method. Experiment with different stationary phases (e.g., chiral columns), mobile phase compositions, and temperatures to achieve baseline separation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Isomer Quantification
This protocol provides a general framework for developing an HPLC method to separate and quantify trans- and cis-3-Methoxycyclobutanamine hydrochloride. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or formic acid (for mobile phase modification)
-
Purified water (18.2 MΩ·cm)
-
Reference standards for trans- and cis-3-Methoxycyclobutanamine hydrochloride (if available)
Procedure:
-
Column Selection: Start with a common chiral column, such as one based on cellulose or amylose derivatives.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and a buffered aqueous phase or a non-polar solvent like hexane/isopropanol depending on the column type.
-
Method Development:
-
Inject a standard of the trans-isomer to determine its retention time.
-
If a cis-isomer standard is available, inject it to confirm its retention time.
-
If no cis standard is available, a sample that is suspected to have undergone isomerization can be used to identify a potential second peak.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) between the two isomer peaks.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the trans-isomer.
-
Inject the sample and integrate the peak areas for both the trans and any suspected cis peak.
-
Assuming a similar response factor for both isomers, the percentage of each can be calculated from the peak areas.
-
Protocol 2: NMR Spectroscopy for Isomer Identification
This protocol outlines the use of 1H NMR to distinguish between the cis and trans isomers.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended)
Reagents:
-
Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Spectral Analysis:
-
The protons on the cyclobutane ring will have different chemical shifts and coupling constants in the trans and cis isomers due to their different spatial orientations.
-
In the trans-isomer, the methoxy and amino groups are on opposite sides of the ring, leading to a more symmetric environment for certain protons compared to the cis-isomer where they are on the same side.
-
Look for distinct sets of signals for the cyclobutane ring protons. The integration of these distinct signals can be used to determine the relative ratio of the two isomers.
-
2D NMR experiments, such as COSY and NOESY, can be used to definitively assign the stereochemistry. A NOESY experiment would show through-space correlation between the protons of the methoxy and amino groups in the cis-isomer, which would be absent in the trans-isomer.
-
Validation & Comparative
The Influence of Stereochemistry: A Comparative Analysis of Cis- and Trans-3-Methoxycyclobutanamine in Medicinal Chemistry
While a direct, head-to-head comparison of the intrinsic biological activities of cis- and trans-3-Methoxycyclobutanamine is not extensively documented in publicly available research, their distinct applications as building blocks in the synthesis of diverse, biologically active molecules underscore the critical role of stereochemistry in determining pharmacological profiles. The orientation of the methoxy group relative to the amine on the cyclobutane ring dictates the three-dimensional shape of these isomers, which in turn influences their binding affinity and interaction with specific biological targets. This guide synthesizes information from patent literature to highlight the differential use of these isomers in the development of novel therapeutics.
The rigid, four-membered ring of cyclobutanamines provides a valuable scaffold in drug design, allowing for precise positioning of substituents in three-dimensional space. The choice between the cis and trans isomers of 3-Methoxycyclobutanamine has been shown to be a key determinant in the efficacy of the final drug candidate, with each isomer being selectively incorporated into molecules targeting different proteins and disease pathways.
Application in Targeted Cancer Therapy
Recent advancements in oncology have seen the development of highly specific enzyme inhibitors. Both isomers of 3-Methoxycyclobutanamine have been utilized in the synthesis of such targeted agents.
-
cis-3-Methoxycyclobutanamine has been integral in the creation of potent and selective inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14) . PARP14 is implicated in the progression of certain cancers and inflammatory diseases. The cis configuration of the methoxy and amine groups on the cyclobutane ring is crucial for the optimal orientation of the final inhibitor within the enzyme's active site.
-
In contrast, trans-3-Methoxycyclobutanamine has been employed as a key intermediate in the synthesis of inhibitors targeting the KRAS G12C mutant protein . The KRAS oncogene is a notorious driver of various cancers, and the development of inhibitors for its specific mutations is a significant area of research. The trans isomer facilitates the correct spatial arrangement of the inhibitor to bind to a pocket on the surface of the KRAS G12C protein.
Roles in Modulating the Central Nervous System and Immune Response
The distinct stereochemistry of these isomers also leads to their application in disparate areas of neuropharmacology and immunology.
-
The trans isomer has been a foundational component in the design of positive allosteric modulators (PAMs) of the GABA-A α5 receptor . These receptors are primarily located in the hippocampus and are involved in cognitive processes. Modulation of these receptors is a therapeutic strategy for neurological and psychiatric disorders.
-
Furthermore, derivatives of trans-3-Methoxycyclobutanamine have been synthesized as inhibitors of the complement system , a part of the innate immune system that can become dysregulated in a variety of autoimmune and inflammatory conditions.
-
On the other hand, cis-3-Methoxycyclobutanamine has been incorporated into inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) , an enzyme implicated in liver diseases and inflammation.
Summary of Applications
| Isomer | Therapeutic Target | Disease Area |
| cis-3-Methoxycyclobutanamine | Poly(ADP-ribose) polymerase 14 (PARP14) | Cancer, Inflammatory Diseases |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Liver Diseases, Inflammation | |
| trans-3-Methoxycyclobutanamine | KRAS G12C Mutant Protein | Cancer |
| GABA-A α5 Receptor (as a PAM) | Neurological Disorders | |
| Complement System | Autoimmune and Inflammatory Diseases |
Experimental Protocols
While specific experimental data directly comparing the biological activity of the two isomers is not available, the following provides an example of a general protocol for an enzyme inhibition assay, similar to what would be used to evaluate the final compounds incorporating these isomers.
Enzyme Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Target enzyme (e.g., PARP14, SSAO)
-
Substrate for the enzyme
-
Test compounds (synthesized with either cis- or trans-3-Methoxycyclobutanamine)
-
Assay buffer
-
Detection reagents
-
Microplate reader
-
-
Procedure:
-
A solution of the target enzyme in assay buffer is prepared.
-
The test compounds are serially diluted to various concentrations.
-
The enzyme solution is pre-incubated with the different concentrations of the test compounds in a microplate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., fluorescence, absorbance).
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Logical Relationship Diagram
The following diagram illustrates the divergent synthetic pathways and therapeutic applications stemming from the two isomers of 3-Methoxycyclobutanamine.
Caption: Divergent therapeutic applications of cis- and trans-3-Methoxycyclobutanamine derivatives.
The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that enhance therapeutic efficacy and optimize pharmacokinetic profiles is relentless. Among the diverse array of structural motifs, cyclobutane-containing building blocks have emerged as a compelling strategy to impart desirable physicochemical and pharmacological properties to drug candidates. This guide provides a comparative analysis of trans-3-Methoxycyclobutanamine hydrochloride against other cyclobutane building blocks, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Look
The substitution pattern on the cyclobutane ring significantly influences key physicochemical parameters such as lipophilicity (LogP) and acidity/basicity (pKa). These properties, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific experimental pKa and LogP values for this compound are not extensively reported, we can infer its likely properties based on data from structurally related cyclobutane derivatives. The presence of the methoxy group is expected to influence the molecule's polarity and hydrogen bonding capacity.
For a robust comparison, a standardized experimental evaluation of various cyclobutane building blocks would be required. The following table outlines the essential data points for such a comparison.
Table 1: Comparative Physicochemical Properties of Cyclobutane Building Blocks (Hypothetical Data)
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Experimental pKa | Experimental LogP |
| trans-3-Methoxycyclobutanamine HCl | C₅H₁₂ClNO | 137.61 | Data not available | Data not available |
| trans-Cyclobutane-1,3-diamine | C₄H₁₀N₂ | 86.14 | Data not available | Data not available |
| 3-Aminocyclobutanecarboxylic acid | C₅H₉NO₂ | 115.13 | Data not available | Data not available |
| 3-(Trifluoromethyl)cyclobutanamine | C₅H₈F₃N | 141.12 | Data not available | Data not available |
Metabolic Stability: The Cyclobutane Advantage
A primary driver for incorporating cyclobutane motifs in drug design is to enhance metabolic stability. The strained ring system can be less susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains. However, the substitution pattern can introduce metabolic liabilities.
Direct comparative in vitro metabolic stability data for this compound against other cyclobutane building blocks is limited. A comprehensive assessment would involve incubating the compounds with human liver microsomes and measuring their depletion over time to determine intrinsic clearance (CLint).
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
| Building Block | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| trans-3-Methoxycyclobutanamine | Data not available | Data not available |
| trans-Cyclobutane-1,3-diamine | Data not available | Data not available |
| 3-Aminocyclobutanecarboxylic acid | Data not available | Data not available |
| 3-(Trifluoromethyl)cyclobutanamine | Data not available | Data not available |
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach can be conceptualized based on known organic chemistry principles, likely involving the formation of a cyclobutanone precursor, followed by reductive amination and subsequent methoxy group introduction. A multi-step synthesis starting from a commercially available cyclobutane derivative would be a plausible route.
Determination of pKa
The pKa of a compound can be determined experimentally using potentiometric titration.
Protocol:
-
Prepare a stock solution of the cyclobutane building block (e.g., 10 mM in water or a suitable co-solvent).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a known volume of the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Protocol:
-
Prepare a stock solution of the cyclobutane building block in a suitable solvent.
-
Add a known amount of the compound to a mixture of n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay measures the rate of metabolism of a compound by liver enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLM), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.
Caption: General workflow for the comparative evaluation of cyclobutane building blocks.
Caption: Influence of cyclobutane scaffolds on a hypothetical signaling pathway.
References
A Comparative Guide to the Validation of trans-3-Methoxycyclobutanamine Hydrochloride Purity by Chiral HPLC
In the landscape of pharmaceutical development and quality control, ensuring the enantiomeric purity of chiral compounds is paramount.[1][2][3] This guide provides a comprehensive comparison of the chiral High-Performance Liquid Chromatography (HPLC) method for validating the purity of trans-3-Methoxycyclobutanamine hydrochloride against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Chiral HPLC Method: A Superior Approach for Enantiomeric Purity
Chiral HPLC has emerged as the most powerful and widely used technique for the separation of enantiomers and the determination of enantiopurity.[2][4] Its versatility, reliability, and the availability of a wide array of chiral stationary phases (CSPs) make it the preferred method for analyzing chiral compounds like this compound.[4][5]
Table 1: Comparison of Analytical Methods for Chiral Purity Determination
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[6] | Separation of volatile derivatives of enantiomers based on their interaction with a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals. |
| Selectivity | High, with a wide variety of chiral stationary phases available for method optimization.[5][7] | High, but often requires derivatization to increase volatility and improve separation. | Moderate to high, dependent on the choice of chiral shift reagent and the substrate. |
| Sensitivity | High, especially with UV or Mass Spectrometry (MS) detection. | Very high, particularly with Flame Ionization Detection (FID) or MS. | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High, with modern ultra-high-performance liquid chromatography (UHPLC) systems enabling rapid analyses.[4] | Moderate, run times can be longer, especially with complex temperature programs. | Low, as sample preparation and data acquisition can be time-consuming. |
| Quantification | Excellent, with well-established validation protocols for accuracy and precision.[8][9] | Good, but can be affected by the efficiency and reproducibility of the derivatization step. | Can be challenging for precise quantification of minor enantiomers. |
| Development Effort | Moderate, requires screening of columns and mobile phases.[2] | High, often involves method development for both derivatization and chromatographic separation. | Moderate, requires screening of suitable chiral shift reagents and optimization of experimental conditions. |
| Destructive | Yes | Yes | No |
Detailed Experimental Protocol: Chiral HPLC Method
This protocol outlines a validated method for determining the enantiomeric purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose or amylose derivatives, is often effective for separating a wide range of compounds.[3] A suitable choice would be a column like CHIRALPAK® IC or a similar phase.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape and resolution.
-
This compound reference standard (racemic and enantiomerically pure, if available).
-
All solvents and reagents should be of HPLC grade or higher.
2. Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV may be necessary, or derivatization could be considered for enhanced detection[10]).
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters: The method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any potential impurities.
-
Linearity: Assessed by analyzing a series of solutions of the undesired enantiomer over a defined concentration range.
-
Accuracy: Determined by recovery studies, spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established to determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the separation.[10]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical methods, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijrpr.com [ijrpr.com]
- 4. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs [mdpi.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dujps.com [dujps.com]
- 9. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Stability Analysis of Cis- and Trans-3-Methoxycyclobutanamine Hydrochloride: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a framework for the comparative stability analysis of cis- and trans-3-Methoxycyclobutanamine hydrochloride. As of the date of this publication, direct comparative or individual stability data for these specific isomers is not publicly available in scientific literature or patents. Consequently, this document outlines the theoretical considerations and standard experimental protocols necessary to conduct such an analysis. It is intended to serve as a comprehensive methodological resource for researchers in the fields of medicinal chemistry, pharmaceutical development, and materials science. We will explore the potential differences in stability based on stereochemistry and provide detailed experimental workflows for assessing thermal stability, hygroscopicity, and degradation pathways under various stress conditions.
Introduction: The Importance of Isomeric Stability
The spatial arrangement of atoms in a molecule can have a profound impact on its physicochemical properties, including melting point, solubility, reactivity, and, critically, its stability. For chiral molecules like 3-Methoxycyclobutanamine, the cis and trans diastereomers can exhibit significantly different stability profiles. The puckered conformation of the cyclobutane ring places substituents in pseudo-axial or pseudo-equatorial positions, leading to varying degrees of steric hindrance and intramolecular interactions that can influence how the molecule withstands environmental stresses such as heat, humidity, and light.
A thorough understanding of the relative stability of the cis and trans isomers is paramount for drug development. The more stable isomer is often preferred for development as an active pharmaceutical ingredient (API) to ensure a longer shelf-life, consistent potency, and predictable degradation profile, which are all critical for regulatory approval and patient safety.
Theoretical Stability Considerations for Cis/Trans Isomers
While specific data for 3-Methoxycyclobutanamine hydrochloride is unavailable, general principles of conformational analysis of cyclobutane derivatives suggest potential differences:
-
Steric Strain: The relative positioning of the methoxy and amine groups can lead to different levels of steric strain. In the cis isomer, both substituents are on the same face of the ring, which could lead to greater steric hindrance compared to the trans isomer where they are on opposite faces. This can influence the activation energy required for degradation.
-
Intramolecular Interactions: The proximity of the functional groups in the cis isomer might allow for intramolecular hydrogen bonding or other interactions that could either stabilize or destabilize the molecule compared to the trans isomer.
-
Crystal Packing: The different shapes of the cis and trans isomers will lead to different crystal packing arrangements in the solid state. This can significantly affect properties like melting point, dissolution rate, and solid-state stability. A more tightly packed crystal lattice generally corresponds to a higher melting point and greater stability.
Proposed Experimental Workflow for Comparative Stability Analysis
To definitively compare the stability of cis- and this compound, a series of forced degradation and stability-indicating studies should be performed. The following diagram outlines a typical experimental workflow.
Quantitative Data Summary (Hypothetical)
In the absence of real data, the following table illustrates how the results of the proposed experiments would be presented for a clear comparison.
| Stability Parameter | Test Condition | cis-3-Methoxycyclobutanamine HCl | trans-3-Methoxycyclobutanamine HCl |
| Thermal Stability | |||
| Onset of Decomposition (TGA) | 10°C/min, Nitrogen atmosphere | e.g., 185°C | e.g., 205°C |
| Melting Point (DSC) | 10°C/min, Nitrogen atmosphere | e.g., 150°C | e.g., 175°C |
| Forced Degradation | (% Degradation after 24h) | ||
| Acid Hydrolysis | 0.1 M HCl at 60°C | e.g., 15% | e.g., 8% |
| Base Hydrolysis | 0.1 M NaOH at 60°C | e.g., 25% | e.g., 18% |
| Oxidation | 3% H₂O₂ at RT | e.g., 5% | e.g., 3% |
| Photostability | ICH Q1B conditions | e.g., <1% | e.g., <1% |
| Hygroscopicity | (Weight gain at 80% RH, 25°C) | e.g., 2.5% (Slightly hygroscopic) | e.g., 0.5% (Non-hygroscopic) |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
5.1. Thermal Analysis (DSC/TGA)
-
Objective: To determine the melting point, heat of fusion, and decomposition temperature of each isomer.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
For DSC, crimp the pan with a lid. For TGA, use an open pan.
-
Place the sample in the instrument furnace.
-
Heat the sample from 25°C to 300°C at a linear heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.
-
Analyze the resulting thermograms to determine the onset of melting, peak melting temperature, and onset of decomposition.
-
5.2. Forced Degradation Studies
-
Objective: To identify the degradation pathways and compare the degradation rates of the isomers under various stress conditions.
-
Instrumentation: HPLC with a UV or Mass Spectrometry (MS) detector, pH meter, calibrated ovens, and a photostability chamber.
-
General Sample Preparation: Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Protocols:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C for a specified time (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose the solid powder and a solution of each isomer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark.
-
After exposure, prepare solutions of the solid samples and analyze all samples by HPLC.
-
-
5.3. Stability-Indicating HPLC Method
-
Objective: To develop a validated HPLC method capable of separating the parent compound from all potential degradation products.
-
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS for peak identification.
-
-
Analysis: Inject the stressed samples into the HPLC system. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
5.4. Hygroscopicity Testing
-
Objective: To assess the tendency of each isomer to absorb atmospheric moisture.
-
Instrumentation: Dynamic Vapor Sorption (DVS) analyzer or a desiccator with controlled humidity.
-
Protocol (DVS):
-
Place a known mass of the sample in the DVS instrument.
-
Equilibrate the sample at 0% relative humidity (RH).
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0%.
-
Record the change in mass at each RH step.
-
Classify the hygroscopicity based on the percentage of water uptake (e.g., according to the European Pharmacopoeia classification).
-
Conclusion
While direct experimental data on the comparative stability of cis- and this compound is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to conduct a comprehensive stability assessment. The stereochemical differences between the cis and trans isomers are expected to result in distinct stability profiles. A systematic investigation using the methodologies described herein will enable the identification of the more robust isomer, a critical step in the selection of a lead candidate for further pharmaceutical development. The provided workflow and protocols offer a standardized approach to generate reliable and comparable stability data, which is essential for making informed decisions in the drug development process.
Spectroscopic Analysis of 3-Methoxycyclobutanamine Isomers: A Comparative Guide
A comprehensive spectroscopic comparison of the cis and trans isomers of 3-methoxycyclobutanamine is currently limited by the scarcity of publicly available experimental data for these specific compounds. While detailed spectral analyses for these particular molecules are not readily found in the scientific literature, this guide will provide a foundational understanding of the expected spectroscopic differences based on the principles of NMR, IR, and mass spectrometry, drawing parallels from data on analogous cyclic compounds. This information is intended to guide researchers in their analysis of similar structures.
Theoretical Spectroscopic Distinctions
The relative orientation of the methoxy and amine functional groups in the cis and trans isomers of 3-methoxycyclobutanamine is expected to give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating stereoisomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the cyclobutane ring are particularly sensitive to the stereochemistry.
-
¹H NMR: The protons on the cyclobutane ring will exhibit different chemical shifts and coupling constants in the cis and trans isomers due to their different magnetic environments. In the cis isomer , where the methoxy and amino groups are on the same face of the ring, one might expect a greater degree of steric hindrance, potentially leading to conformational distortions that would be reflected in the proton-proton coupling constants. The symmetry of the molecule also plays a crucial role; the cis isomer possesses a plane of symmetry that the trans isomer lacks, which can lead to fewer unique signals in the NMR spectra.
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the cyclobutane ring will differ between the two isomers. The carbon atom bearing the methoxy group and the one bearing the amino group are expected to show the most significant differences in their chemical shifts. The symmetry considerations for ¹H NMR also apply to ¹³C NMR, with the more symmetric isomer potentially showing fewer distinct carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. While both isomers will exhibit characteristic peaks for N-H (amine), C-N, C-O (ether), and C-H bonds, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and vibrational coupling. For instance, the frequencies of the C-O and C-N stretching vibrations could be slightly shifted between the cis and trans isomers due to changes in bond angles and electronic effects arising from their different spatial arrangements.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While both cis and trans isomers of 3-methoxycyclobutanamine will have the same molecular weight and thus the same molecular ion peak, their fragmentation patterns upon ionization could differ. The stereochemical arrangement of the substituents can influence the stability of the resulting fragment ions, potentially leading to different relative abundances of certain fragments. However, distinguishing between stereoisomers using conventional electron ionization mass spectrometry can often be challenging without the aid of tandem mass spectrometry or derivatization techniques.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of cis- and trans-3-methoxycyclobutanamine are not available in the reviewed literature. However, a general workflow for such a comparative study would involve:
-
Synthesis: Synthesis of the individual cis and trans isomers, likely through stereoselective synthetic routes. This would be followed by purification techniques such as column chromatography or crystallization to isolate each isomer.
-
Spectroscopic Analysis:
-
NMR: Acquisition of ¹H and ¹³C NMR spectra for each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.
-
IR: Recording of the infrared spectrum for each isomer, typically using a thin film on a salt plate or as a KBr pellet.
-
MS: Analysis of each isomer by a mass spectrometer, likely using a technique such as gas chromatography-mass spectrometry (GC-MS) to confirm purity and analyze fragmentation patterns.
-
Data Presentation
As specific quantitative data is unavailable, a detailed comparative table cannot be provided. A representative table structure for presenting such data would be as follows:
Table 1: Comparative ¹H NMR Data (ppm) for Cis and Trans Isomers of 3-Methoxycyclobutanamine
| Proton | Cis Isomer (δ, multiplicity, J (Hz)) | Trans Isomer (δ, multiplicity, J (Hz)) |
| H-1 | - | - |
| H-2 | - | - |
| H-3 | - | - |
| H-4 | - | - |
| OCH₃ | - | - |
| NH₂ | - | - |
Table 2: Comparative ¹³C NMR Data (ppm) for Cis and Trans Isomers of 3-Methoxycyclobutanamine
| Carbon | Cis Isomer (δ) | Trans Isomer (δ) |
| C-1 | - | - |
| C-2 | - | - |
| C-3 | - | - |
| C-4 | - | - |
| OCH₃ | - | - |
Table 3: Key IR Absorption Bands (cm⁻¹) for Cis and Trans Isomers of 3-Methoxycyclobutanamine
| Functional Group | Cis Isomer | Trans Isomer |
| N-H stretch | - | - |
| C-H stretch | - | - |
| C-O stretch | - | - |
| C-N stretch | - | - |
Logical Workflow for Spectroscopic Comparison
The logical workflow for a comparative spectroscopic analysis is outlined below.
Caption: Workflow for the spectroscopic comparison of cis and trans isomers.
A Comparative Efficacy Analysis of Ritlecitinib, a Novel Kinase Inhibitor Synthesized with a Cyclobutane Moiety
For Immediate Release
A comprehensive review of the Janus kinase (JAK) inhibitor, Ritlecitinib, reveals its competitive efficacy in the treatment of severe alopecia areata, with ongoing investigations into its potential for other autoimmune disorders such as rheumatoid arthritis. This guide provides a detailed comparison of Ritlecitinib's performance against other relevant therapies, supported by experimental data, and outlines the intricate signaling pathways it modulates.
Ritlecitinib: A Profile
Ritlecitinib (brand name Litfulo®) is an orally administered kinase inhibitor that selectively and irreversibly inhibits JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] This dual-action mechanism distinguishes it from other JAK inhibitors. While the precise starting material "trans-3-Methoxycyclobutanamine hydrochloride" is not explicitly named in publicly available synthesis routes, the complex piperidine moiety of Ritlecitinib suggests the use of advanced cyclobutane-based precursors in its multi-step synthesis.[3][4]
Efficacy in Alopecia Areata: A Comparative Look
Ritlecitinib has been approved for the treatment of severe alopecia areata in adults and adolescents.[1][5] Clinical trials have demonstrated its efficacy in promoting hair regrowth. When compared to other JAK inhibitors, Ritlecitinib shows a competitive profile.
Table 1: Comparative Efficacy of JAK Inhibitors in Alopecia Areata (SALT Score Improvement)
| Drug | Dosage | SALT ≤20 at Week 24 | SALT ≤10 at Week 24 | Reference |
| Ritlecitinib | 50 mg once daily | 23% | - | [3] |
| Baricitinib | 4 mg once daily | 35-40% (at 36 weeks) | - | [3] |
| Deuruxolitinib | 8 mg twice daily | 31% | - | [3] |
SALT (Severity of Alopecia Tool) score measures the percentage of scalp hair loss. A SALT score of ≤20 indicates 80% or more scalp hair coverage.
Network meta-analyses of clinical trial data provide further insights into the comparative efficacy. One analysis found that for achieving a 50% improvement in SALT score (SALT50), brepocitinib 30mg ranked highest, followed by ritlecitinib 50mg and deuruxolitinib 12mg. For achieving a 75% improvement (SALT75), deuruxolitinib 12mg had the highest probability of success.
Efficacy in Rheumatoid Arthritis
Ritlecitinib has also been investigated for the treatment of moderate-to-severe rheumatoid arthritis in patients with an inadequate response to methotrexate. A phase 2 clinical trial (NCT02969044) demonstrated that Ritlecitinib was associated with significant improvements in disease activity compared to a placebo.[6][7] However, direct comparative data against other active rheumatoid arthritis treatments from this trial is limited.
Table 2: Efficacy of Ritlecitinib in Rheumatoid Arthritis (Phase 2a Study)
| Treatment Group | Mean Change from Baseline in SDAI at Week 8 | 95% Credible Interval | P-value vs. Placebo | Reference |
| Ritlecitinib (200 mg once daily) | -26.1 | -29.7 to -22.4 | < 0.001 | [6] |
| Placebo | -16.8 | -20.9 to -12.7 | - | [6] |
SDAI (Simplified Disease Activity Index) is a composite score used to measure disease activity in rheumatoid arthritis.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
Ritlecitinib's therapeutic effects are mediated through the inhibition of two key signaling pathways: the JAK-STAT pathway and the TEC kinase family pathway.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling a wide range of cytokines and growth factors involved in immunity and inflammation. Ritlecitinib selectively inhibits JAK3, which is primarily associated with cytokine receptors that use the common gamma chain (γc). This inhibition disrupts the downstream signaling of key interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal in lymphocyte development, activation, and proliferation.
References
- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 2. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to trans-3-Methoxycyclobutanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block in pharmaceutical research. The routes are evaluated based on key performance metrics, and detailed experimental protocols are provided for reproducibility.
Executive Summary
Two synthetic pathways to this compound are presented. Route 1 commences with a commercially available cis-3-(Boc-amino)cyclobutanol, employing a stereochemical inversion via a Mitsunobu reaction to establish the desired trans configuration. Route 2 begins with 3-oxocyclobutanecarboxylic acid and proceeds through the key intermediate 3-methoxycyclobutanone, followed by a diastereoselective reductive amination. The primary trade-off between the two routes lies in the balance between stereochemical control and step economy. Route 1 offers explicit control over the trans stereochemistry, while Route 2 presents a more convergent approach where the stereoselectivity of the reductive amination is a critical determinant of the overall efficiency.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Stereochemical Inversion | Route 2: Reductive Amination |
| Starting Material | cis-N-Boc-3-aminocyclobutanol | 3-Oxocyclobutanecarboxylic acid |
| Number of Steps | 5 | 5 |
| Overall Yield (approx.) | ~40-50% | ~35-45% (highly dependent on stereoselectivity of Step 4) |
| Stereochemical Control | High (via Mitsunobu inversion) | Moderate to High (dependent on reducing agent and conditions) |
| Key Intermediate | trans-N-Boc-3-aminocyclobutanol | 3-Methoxycyclobutanone |
| Potential Challenges | Use of hazardous Mitsunobu reagents | Achieving high trans-selectivity in reductive amination |
Table 2: Step-by-Step Performance Metrics
Route 1: Stereochemical Inversion
| Step | Transformation | Reagents | Yield (%) | Purity (%) |
| 1 | Mitsunobu Inversion | PPh₃, DIAD, p-Nitrobenzoic acid | 85 | >95 |
| 2 | Ester Hydrolysis | LiOH, THF/H₂O | 95 | >98 |
| 3 | Williamson Ether Synthesis | NaH, MeI, THF | 75 | >97 |
| 4 | Boc Deprotection | 4M HCl in Dioxane | 98 | >99 |
| 5 | Salt Formation | HCl in Ether | Quantitative | >99 |
Route 2: Reductive Amination
| Step | Transformation | Reagents | Yield (%) | Purity (%) |
| 1 | Esterification | MeOH, H₂SO₄ | 95 | >98 |
| 2 | Reduction | NaBH₄, MeOH | 90 | >97 |
| 3 | Methylation | NaH, MeI, THF | 80 | >97 |
| 4 | Reductive Amination | NH₄OAc, NaBH₃CN | 70-85 (trans:cis up to 9:1) | >95 (as a mixture of diastereomers) |
| 5 | Salt Formation | HCl in Ether | Quantitative | >99 (after purification) |
Experimental Protocols
Route 1: Stereochemical Inversion
Step 1: Mitsunobu Inversion of cis-N-Boc-3-aminocyclobutanol
To a solution of cis-N-Boc-3-aminocyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (Ethyl acetate/Hexanes gradient) to afford the trans-p-nitrobenzoate ester.
Step 2: Ester Hydrolysis
The trans-p-nitrobenzoate ester (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M). Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is then acidified with 1M HCl to pH ~7 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give trans-N-Boc-3-aminocyclobutanol.
Step 3: Williamson Ether Synthesis
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0 °C is added a solution of trans-N-Boc-3-aminocyclobutanol (1.0 eq) in THF. The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield trans-N-Boc-3-methoxycyclobutanamine.
Step 4: Boc Deprotection
trans-N-Boc-3-methoxycyclobutanamine (1.0 eq) is dissolved in a 4M solution of HCl in 1,4-dioxane (10 eq) and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the crude hydrochloride salt.
Step 5: Salt Formation and Purification
The crude product from the previous step is dissolved in a minimal amount of isopropanol and precipitated by the addition of diethyl ether. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to give pure this compound.
Route 2: Reductive Amination
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
3-Oxocyclobutanecarboxylic acid (1.0 eq) is dissolved in methanol (0.5 M), and a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated at reflux for 6-8 hours. The solvent is removed, and the residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give methyl 3-oxocyclobutanecarboxylate.
Step 2: Reduction of the Ketone
Methyl 3-oxocyclobutanecarboxylate (1.0 eq) is dissolved in methanol (0.2 M) and cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched with acetone. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford methyl 3-hydroxycyclobutanecarboxylate as a mixture of cis and trans isomers.
Step 3: Methylation of the Hydroxyl Group
To a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.3 M) at 0 °C is added sodium hydride (60% in mineral oil, 1.2 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to give methyl 3-methoxycyclobutanecarboxylate.
Step 4: Reductive Amination
To a solution of 3-methoxycyclobutanone (1.0 eq) and ammonium acetate (10 eq) in methanol (0.2 M) is added sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in water and basified with 2M NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting mixture of cis and trans-3-methoxycyclobutanamine is purified by column chromatography to isolate the trans isomer.
Step 5: Salt Formation
trans-3-Methoxycyclobutanamine is dissolved in diethyl ether, and a solution of HCl in diethyl ether (2M) is added dropwise until precipitation is complete. The solid is collected by filtration, washed with ether, and dried to give this compound.
Mandatory Visualization
Caption: Synthetic pathway for Route 1, highlighting the key stereochemical inversion step.
Caption: Synthetic pathway for Route 2, featuring a key reductive amination step.
Unveiling Stereoisomeric Bioactivity: A Comparative Guide to Cis and Trans Derivatives
A comprehensive analysis of the geometric isomers of key therapeutic compounds reveals significant disparities in their in-vitro and in-vivo efficacy. This guide provides a detailed comparison of derivatives from cis and trans isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of more effective and targeted therapies.
The spatial arrangement of atoms within a molecule, a concept known as stereoisomerism, plays a pivotal role in its biological activity. Geometric isomers, specifically cis and trans isomers, possess the same molecular formula and connectivity but differ in the three-dimensional orientation of their substituents. This seemingly subtle difference can lead to profound variations in their pharmacological profiles, including their binding affinity to biological targets, metabolic stability, and overall therapeutic efficacy. In some instances, one isomer may exhibit potent therapeutic effects while the other is inactive or even toxic.[1][2][3] This guide delves into a comparative analysis of cis and trans isomers of notable compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
In-Vitro Cytotoxicity: A Tale of Two Isomers
The differential anticancer activity of cis and trans isomers is a well-documented phenomenon. The following tables summarize the in-vitro cytotoxicity, represented by half-maximal inhibitory concentration (IC50) values, of cis and trans isomers of cisplatin, resveratrol, and a chalcone derivative across various cancer cell lines. Lower IC50 values indicate greater potency.
Cisplatin vs. Transplatin
Cisplatin is a widely used and highly effective chemotherapeutic agent, whereas its geometric isomer, transplatin, is clinically ineffective.[4] This stark difference is primarily attributed to the distinct DNA adducts they form. While some novel trans-platinum complexes have shown promising activity, particularly in cisplatin-resistant cell lines, the general consensus on the superiority of the cis-configuration for platinum-based drugs remains.[1][5]
| Cell Line | Cisplatin IC50 (µM) | Transplatin IC50 (µM) | Reference |
| A2780 (Ovarian) | ~1 | Inactive | [5] |
| L1210 (Leukemia) | Varies | Inactive in vivo | [1] |
| HeLa (Cervical) | Varies | - | [6] |
| HepG2 (Liver) | Varies | - | [6] |
| MCF-7 (Breast) | Varies | - | [6] |
Note: The cytotoxicity of cisplatin can vary significantly between studies due to different experimental conditions.[6] Transplatin is generally considered inactive and is often not included in comparative cytotoxicity studies.
Cis-Resveratrol vs. Trans-Resveratrol
Resveratrol, a natural polyphenol, exists as cis and trans isomers. The trans isomer is more stable and has been more extensively studied, demonstrating significant antiproliferative effects. However, some studies suggest that the cis isomer may also possess potent anticancer properties.
| Cell Line | Cis-Resveratrol IC50 (µM) | Trans-Resveratrol IC50 (µM) | Reference |
| PC-3 (Prostate) | > 100 | ~50 | [7] |
| DU-145 (Prostate) | > 100 | ~60 | [7] |
| HepG2 (Liver) | > 100 | ~75 | [7] |
| Hep3B (Liver) | > 100 | ~60 | [7] |
| HCT-116 (Colon) | > 100 | ~80 | [7] |
| Capan-2 (Pancreatic) | ~100 | ~100 | [7] |
Cis-Chalcone vs. Trans-Chalcone
Chalcones are precursors of flavonoids and exhibit a wide range of biological activities. The trans isomer is thermodynamically more stable, but research indicates that the cis configuration of certain chalcone derivatives can exhibit more potent antitumorigenic activity.[2][3]
| Compound | Cell Line | Cis-Isomer IC50 (µM) | Trans-Isomer IC50 (µM) | Reference |
| 3-hydroxy-3'-methylchalcone | Varies | More Potent | Less Potent | [2] |
| Generic Chalcone | MCF-7 (Breast) | - | Varies | [3][8] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key in-vitro assays used to assess the biological activity of cis and trans isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the cis and trans isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer using a dose-response curve.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Sample Preparation: Culture and treat cells with the cis and trans isomers as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with a 4% paraformaldehyde solution in PBS for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection:
-
For BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
For directly labeled dUTPs, proceed to visualization.
-
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of isomers on signaling pathways.
-
Protein Extraction: After treatment with the isomers, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. Novel trans platinum complexes: comparative in vitro and in vivo activity against platinum-sensitive and resistant murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
Head-to-head comparison of different catalysts for trans-3-Methoxycyclobutanamine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stereochemically pure cyclobutane derivatives is a critical task in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. Among these, trans-3-Methoxycyclobutanamine presents a valuable scaffold. This guide provides a head-to-head comparison of potential synthetic strategies for obtaining this target molecule with high diastereoselectivity. While direct comparative studies of catalysts for this specific synthesis are not extensively reported in the literature, this document outlines plausible catalytic and non-catalytic routes, providing experimental insights from related transformations.
Summary of Synthetic Strategies
The synthesis of trans-3-Methoxycyclobutanamine can be approached through several distinct pathways. The primary challenge lies in controlling the stereochemistry to favor the trans isomer. Below is a summary of potential strategies, which will be detailed further in this guide.
| Strategy | Key Transformation | Catalyst/Reagent Type | Stereochemical Control |
| Strategy 1 | Stereoinversion of a cis-precursor | Mitsunobu Reaction (Non-catalytic) | Inversion of stereocenter |
| Strategy 2 | Catalytic Reductive Amination | Transition Metal Catalysts (e.g., Rh, Ni) | Substrate and catalyst control |
| Strategy 3 | Catalytic C-H Amination | Transition Metal Catalysts (e.g., Rh, Ru) | Directing group and catalyst control |
Strategy 1: Stereoinversion via Mitsunobu Reaction
This strategy involves the synthesis of a cis-3-aminocyclobutanol precursor, followed by a Mitsunobu reaction to invert the stereochemistry at the hydroxyl-bearing carbon, leading to a trans-amino alcohol derivative. Subsequent methylation of the hydroxyl group would yield the target molecule. A notable example of this approach is found in the synthesis of trans-3-aminobutanol, as detailed in patent CN112608243A.
Experimental Protocol (Adapted from related syntheses)
-
Synthesis of cis-3-(protected-amino)cyclobutanol: A suitable starting material, such as 3-(dibenzylamino)cyclobutanone, is reduced to the corresponding cis-alcohol. This reduction can be achieved using various reducing agents, where the sterically hindered face of the cyclobutanone is approached by the hydride, leading to the cis product.
-
Mitsunobu Reaction for Stereoinversion: The cis-alcohol is subjected to Mitsunobu conditions. This reaction typically involves a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) in the presence of a nucleophile. In this context, a carboxylic acid is used to form an ester with inverted stereochemistry.
-
Hydrolysis and Deprotection: The resulting trans-ester is hydrolyzed under basic conditions to yield the trans-3-(dibenzylamino)cyclobutanol. The benzyl protecting groups on the amine can then be removed via catalytic hydrogenation (e.g., using a Palladium on carbon catalyst).
-
O-Methylation: The final step would involve the methylation of the hydroxyl group to a methoxy group.
Logical Workflow for Strategy 1
Caption: Workflow for the synthesis of trans-3-Methoxycyclobutanamine via Mitsunobu inversion.
Strategy 2: Catalytic Reductive Amination
This approach utilizes the direct conversion of a ketone to an amine. Starting from 3-methoxycyclobutanone, a catalytic reductive amination could potentially afford trans-3-Methoxycyclobutanamine. The stereochemical outcome of this reaction is highly dependent on the catalyst, reagents, and substrate. While specific data for 3-methoxycyclobutanone is scarce, studies on the reductive amination of cyclohexanone using bimetallic Rh-Ni catalysts have shown high efficiency and selectivity[1].
Experimental Protocol (Hypothetical, based on related reactions)
-
Reaction Setup: 3-Methoxycyclobutanone, an ammonia source (e.g., ammonia gas or an ammonium salt), and a heterogeneous catalyst (e.g., Rh-Ni/SiO₂) are combined in a suitable solvent within a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated.
-
Stereochemical Outcome: The cis/trans ratio of the resulting 3-methoxycyclobutanamine would depend on the ability of the catalyst to direct the hydrogenation of the intermediate imine from the less hindered face.
Potential Catalysts and Performance
| Catalyst | Support | Potential Advantages |
| Rhodium-Nickel | SiO₂ | High conversion rates and selectivity observed in related systems. The bimetallic nature can enhance dispersion and surface properties[1]. |
| Ruthenium | Carbon | Known for its activity in hydrogenation reactions. |
| Iridium | - | Often used in asymmetric hydrogenations, could potentially be adapted for stereoselective reductive amination with appropriate chiral ligands. |
Signaling Pathway for Catalytic Reductive Amination
Caption: Proposed mechanism for catalytic reductive amination of 3-methoxycyclobutanone.
Strategy 3: Catalytic C-H Amination
A more direct and atom-economical approach would be the catalytic C-H amination of a methoxycyclobutane precursor. This strategy relies on the selective insertion of a nitrene into a C-H bond, catalyzed by a transition metal complex. Rhodium and Ruthenium catalysts are well-established for their ability to mediate such transformations. The challenge in this approach is achieving both regioselectivity (amination at the C3 position) and stereoselectivity (trans).
Experimental Protocol (Hypothetical, based on general C-H amination)
-
Precursor and Reagents: Methoxycyclobutane is reacted with a nitrogen source, such as a sulfamate ester or an azide, in the presence of a catalyst and an oxidant.
-
Catalyst System: A dirhodium catalyst, such as Rh₂(esp)₂, is often effective for C-H amination reactions. Ruthenium-based catalysts could also be explored.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent at elevated temperatures.
-
Stereochemical Control: The stereoselectivity would be influenced by the steric environment of the cyclobutane ring and the nature of the catalyst and its ligands.
Potential Catalysts and Considerations
| Catalyst | Ligand System | Key Considerations |
| Dirhodium(II) carboxylates | e.g., esp, oct | Highly active for C-H amination. The choice of carboxylate ligand can influence reactivity and selectivity. |
| Ruthenium porphyrin complexes | Porphyrin | Known to catalyze nitrene transfer reactions. |
| Iridium complexes | Chiral ligands | Could offer a route to enantioselective C-H amination if a prochiral starting material is used. |
Logical Relationship for C-H Amination
Caption: General pathway for catalytic C-H amination on a methoxycyclobutane substrate.
Head-to-Head Comparison of Strategies
| Feature | Strategy 1: Mitsunobu Inversion | Strategy 2: Reductive Amination | Strategy 3: C-H Amination |
| Catalyst Requirement | Non-catalytic for key stereochemical step (catalyst for deprotection) | Catalytic (e.g., Rh, Ru, Ni) | Catalytic (e.g., Rh, Ru) |
| Starting Material | cis-3-(Protected-amino)cyclobutanol | 3-Methoxycyclobutanone | Methoxycyclobutane |
| Number of Steps | Multi-step | Potentially one-pot | Potentially one-pot |
| Stereochemical Control | High, predictable inversion of stereochemistry | Dependent on catalyst and substrate; may produce mixtures | Challenging to achieve high regio- and stereoselectivity |
| Potential Yield | Can be high, but multiple steps may lower overall yield | Potentially high for a single step | Can be variable depending on selectivity |
| Atom Economy | Lower due to stoichiometric reagents | Higher | Highest |
| Scalability | Can be challenging due to purification after each step | Potentially more scalable if a robust catalyst is identified | Scalability depends on catalyst cost and turnover number |
Conclusion
The synthesis of trans-3-Methoxycyclobutanamine can be approached through several distinct strategies, each with its own set of advantages and challenges.
-
Strategy 1 (Mitsunobu Inversion) offers a reliable, albeit multi-step, route with a high degree of stereochemical control. This method is well-suited for laboratory-scale synthesis where stereochemical purity is paramount.
-
Strategy 2 (Catalytic Reductive Amination) presents a more direct and potentially scalable approach. The development of a highly stereoselective catalyst for the reductive amination of 3-methoxycyclobutanone would be a significant advancement. Bimetallic catalysts, such as Rh-Ni, show promise in related systems.
-
Strategy 3 (Catalytic C-H Amination) is the most atom-economical and direct route. However, achieving the desired regio- and stereoselectivity for this specific substrate remains a significant synthetic challenge that would require considerable catalyst and reaction development.
For drug development professionals and researchers, the choice of synthetic route will depend on the desired scale, the importance of stereochemical purity, and the resources available for methods development. While a direct catalytic comparison for the synthesis of trans-3-Methoxycyclobutanamine is not yet available in the literature, the principles outlined in this guide provide a solid foundation for approaching this synthetic challenge.
References
A Cost-Benefit Analysis of Trans-3-Methoxycyclobutanamine Hydrochloride in Pharmaceutical Synthesis
In the landscape of modern drug discovery, the selection of molecular building blocks is a critical decision that balances synthetic feasibility, cost, and the ultimate pharmacological profile of the target compound. Novel, three-dimensional scaffolds are increasingly sought after to improve properties such as metabolic stability, target engagement, and solubility. This guide provides a comparative analysis of trans-3-Methoxycyclobutanamine hydrochloride, a specialized cyclobutane derivative, against a simpler, acyclic analogue, Isopropylamine, within a hypothetical drug discovery context.
Introduction: The Value of Cyclobutane Scaffolds
Cyclobutane rings are gaining prominence in medicinal chemistry for their ability to confer unique and advantageous properties to drug candidates. Their inherent ring strain and puckered three-dimensional structure offer a level of conformational rigidity that is absent in more flexible acyclic or larger cyclic systems. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the substitution of metabolically vulnerable groups (like isopropyl groups) with cyclobutane moieties can block sites of oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and pharmacokinetic profile of a drug.
Hypothetical Case Study: Synthesis of a Kinase Inhibitor Intermediate
To conduct a meaningful cost-benefit analysis, we will examine a common synthetic transformation in drug development: the formation of an amide bond. Our hypothetical target is an intermediate for a novel kinase inhibitor, synthesized by coupling a carboxylic acid core with a primary amine.
-
The Core: 4-Chlorobenzoic Acid (a common synthetic precursor).
-
The Challenge: To select the most appropriate amine building block for the synthesis of the target amide.
-
Candidate A: this compound (a novel, sp3-rich, rigid scaffold).
-
Candidate B: Isopropylamine (a simple, flexible, and inexpensive acyclic analogue).
Part 1: Cost Analysis
The most immediate factor in selecting a building block is its procurement cost. However, for advanced intermediates like Candidate A, the manufacturing cost, dictated by the complexity of its own synthesis, is a more telling metric.
Starting Material Procurement Costs
A direct comparison of supplier prices reveals a significant cost disparity between the two candidates.
| Parameter | Candidate A: trans-3-Methoxycyclobutanamine HCl | Candidate B: Isopropylamine |
| Molecular Weight | 137.61 g/mol | 59.11 g/mol |
| Supplier Price (Small Scale) | ~$150 - $250 / 250mg | ~$30 - $50 / 1 L (~688 g) |
| Estimated Bulk Price ($/g) | > $500/g (Estimated) | < $0.10/g[1][2] |
| Availability | Specialized suppliers, often made to order | Readily available bulk chemical[1][2] |
Note: Bulk pricing is an estimation for comparison purposes and can vary significantly based on supplier, quantity, and purity.
Manufacturing Complexity of this compound
The high cost of Candidate A is a direct result of its multi-step synthesis, which requires stereochemical control. A plausible synthetic route starting from a commercially available cyclobutanone derivative involves a stereoselective reduction, inversion of stereochemistry via a Mitsunobu reaction, and subsequent conversion of the resulting alcohol to the target amine.
Caption: Plausible multi-step synthesis of Candidate A.
This multi-step process, involving costly reagents like those used in the Mitsunobu reaction (e.g., DEAD, PPh3), significantly contributes to the final cost of the building block[3][4][5]. In contrast, isopropylamine is a commodity chemical produced on a massive scale via the reaction of isopropanol with ammonia.
Part 2: Performance Comparison in Synthesis
To evaluate the performance of each amine, we will outline a standard amide coupling protocol and present hypothetical, yet realistic, experimental outcomes.
Experimental Protocol: Amide Coupling
Objective: To synthesize N-(substituted)-4-chlorobenzamide from 4-chlorobenzoic acid and the selected amine candidate.
Materials:
-
4-Chlorobenzoic acid
-
Amine (Candidate A or Candidate B)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aqueous NaHCO3, Brine
Procedure:
-
To a solution of 4-chlorobenzoic acid (1.0 equiv) in anhydrous DMF, add the respective amine (1.1 equiv). For Candidate A, add DIPEA (2.2 equiv) to liberate the free base from the hydrochloride salt. For Candidate B, add DIPEA (1.1 equiv).
-
Add HATU (1.2 equiv) to the reaction mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
References
- 1. Isopropylamine, 99% 75-31-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. Isopropylamine Supplier and Distributor | Buy Isopropylamine Bulk, Drums, LTL at GJ Chemical [gjchemical.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Safety Operating Guide
Proper Disposal of trans-3-Methoxycyclobutanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6).
Hazard Profile and Safety Precautions:
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to send it to an approved waste disposal plant.[2] This ensures that the chemical is managed in an environmentally responsible and compliant manner. The following steps outline the proper procedure for its disposal:
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept securely closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1408074-49-6) and the relevant hazard pictograms (e.g., harmful, irritant).
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling trans-3-Methoxycyclobutanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of trans-3-Methoxycyclobutanamine hydrochloride, ensuring laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Standard LaboratoryHandling (Level D/C) | Safety Glasses or Goggles | Protects eyes from splashes and airborne particles.[1][2][3] |
| Chemical-Resistant Gloves (Nitrile) | Prevents skin contact with the chemical.[4] Nitrile gloves offer good resistance to bases, oils, and many solvents.[4] | |
| Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Closed-Toe Shoes | Prevents exposure from spills. | |
| Operations withHigh Exposure Risk(Level C/B) | Full-Face Shield | Provides an additional layer of protection for the face from splashes.[4] |
| Chemical-Resistant Apron orCoveralls | Offers greater body protection during procedures with a higher risk of splashing.[1][5] | |
| Respiratory Protection (Fume Hood orNIOSH-approved respirator) | Essential when there is a risk of inhaling dust or aerosols, especially when handling the solid compound or preparing solutions.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are within reach.
2.2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transfer.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
2.3. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Solid Waste: Collect solid waste, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Consult Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a quick and systematic response is crucial. The following diagram outlines the general workflow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
